m-PEG25-Propargyl
Description
Structure
2D Structure
Properties
Molecular Formula |
C52H102O25 |
|---|---|
Molecular Weight |
1127.3 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C52H102O25/c1-3-4-54-7-8-56-11-12-58-15-16-60-19-20-62-23-24-64-27-28-66-31-32-68-35-36-70-39-40-72-43-44-74-47-48-76-51-52-77-50-49-75-46-45-73-42-41-71-38-37-69-34-33-67-30-29-65-26-25-63-22-21-61-18-17-59-14-13-57-10-9-55-6-5-53-2/h1H,4-52H2,2H3 |
InChI Key |
ZLTWKAPEJYYKDG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Origin of Product |
United States |
Foundational & Exploratory
m-PEG25-Propargyl: A Technical Guide to its Application in Biochemical Conjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of m-PEG25-Propargyl, a heterobifunctional linker that has become an instrumental tool in modern biochemistry and drug development. By virtue of its distinct chemical moieties—a terminal propargyl group for bioorthogonal "click" chemistry and a discrete polyethylene glycol (PEG) chain of 25 units—this linker offers a powerful combination of reactivity, hydrophilicity, and precise spatial control. This document will detail its core applications in bioconjugation, drug delivery systems, and the construction of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). We will present quantitative data on the impact of PEG linkers, provide detailed experimental protocols for its use in key biochemical reactions, and illustrate relevant pathways and workflows through diagrams to empower researchers in leveraging this versatile molecule for their scientific endeavors.
Introduction to this compound
This compound is a molecule designed for covalent modification of biomolecules and nanoparticles. Its structure consists of a methoxy-terminated polyethylene glycol chain with 25 repeating ethylene glycol units, culminating in a terminal propargyl group (-CH₂C≡CH). This unique architecture confers several advantageous properties:
-
The Propargyl Group: This terminal alkyne is a key participant in one of the most efficient and bioorthogonal "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the specific and high-yield formation of a stable triazole linkage with an azide-modified molecule, even in complex biological media.[1]
-
The PEG25 Spacer: The polyethylene glycol chain is a highly hydrophilic and flexible spacer.[2] Its inclusion in a bioconjugate can significantly enhance the aqueous solubility of hydrophobic molecules, reduce non-specific binding, and improve the pharmacokinetic profile of therapeutic agents by increasing their hydrodynamic radius and shielding them from proteolytic degradation and renal clearance.[3][4] The discrete length of 25 PEG units provides a defined and extended spacing of approximately 9 nm, which is often critical for optimizing the interaction between conjugated partners, such as in the formation of a stable ternary complex in PROTACs.[5]
These features make this compound a versatile tool for a range of biochemical applications.
Core Applications in Biochemistry
Bioconjugation via Click Chemistry
The primary application of this compound is in the stable and specific linkage of molecules. The propargyl group's ability to undergo CuAAC with an azide-functionalized partner enables the straightforward conjugation of a wide array of biomolecules, including proteins, peptides, nucleic acids, and small molecule drugs. This is particularly useful for:
-
Labeling and Detection: Attaching fluorescent dyes, biotin, or other reporter tags to proteins or cells for imaging and analytical purposes.
-
Surface Modification: Functionalizing the surface of nanoparticles, liposomes, or medical devices to improve their biocompatibility and for targeted delivery.
-
Creating Complex Bioconjugates: Assembling multi-component systems, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a targeting antibody.
Drug Delivery and PEGylation
PEGylation, the process of attaching PEG chains to a therapeutic agent, is a clinically validated strategy to improve a drug's pharmacological properties. Using this compound allows for a controlled and site-specific PEGylation via click chemistry. The benefits include:
-
Enhanced Solubility: The hydrophilic PEG25 chain can significantly increase the solubility of hydrophobic drugs, aiding in their formulation and administration.
-
Improved Pharmacokinetics: By increasing the hydrodynamic size of the drug, PEGylation can reduce its renal clearance, leading to a longer circulation half-life in the body. This allows for less frequent dosing and a more sustained therapeutic effect.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on protein-based drugs, reducing the likelihood of an immune response.
PROTACs and Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG chains are the most commonly used motifs in their design.
This compound is an ideal building block for PROTAC synthesis due to:
-
Linker Length and Flexibility: The length of the linker is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The extended and flexible nature of the PEG25 chain can provide the optimal distance and orientation for efficient ubiquitination.
-
Improved Physicochemical Properties: The hydrophilic PEG linker can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecule. While seemingly counterintuitive, the flexible PEG linker can allow the PROTAC to adopt folded conformations that shield its polar surface area, facilitating passage across the cell membrane.
Data Presentation: The Impact of PEG Linkers
While specific quantitative data for the this compound linker is not always available in a consolidated format, the following tables present representative data from studies on PROTACs with various PEG linker lengths. This data illustrates the critical importance of linker composition and length on the physicochemical properties and biological activity of the resulting conjugate.
Table 1: Illustrative Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Illustrative Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs
| Linker | DC₅₀ (nM) [BRD4 Degradation] | Dₘₐₓ (%) [BRD4 Degradation] | NanoBRET Target Engagement IC₅₀ (nM) | PAMPA Permeability (10⁻⁶ cm/s) |
| PEG3 | 55 | 85 | 2.5 | 1.8 |
| PEG4 | 20 | 95 | 1.5 | 3.0 |
| PEG5 | 15 | >98 | 1.3 | 3.5 |
| PEG6 | 30 | 92 | 1.1 | 3.2 |
Data is illustrative and compiled from various sources in the literature. DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. PAMPA: Parallel Artificial Membrane Permeability Assay. DC₅₀ and Dₘₐₓ values are cell-line dependent.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general method for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
DMSO (optional, for dissolving hydrophobic reagents)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound in a suitable solvent (e.g., water or DMSO) to a stock concentration of 10 mM.
-
Prepare a fresh solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to its final desired concentration (e.g., 10-100 µM).
-
Add the this compound to the protein solution to a final concentration of 10-20 fold molar excess over the protein.
-
Prepare a premix of CuSO₄ and THPTA ligand by combining them in a 1:5 molar ratio.
-
Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.
-
-
Purification:
-
Remove unreacted reagents and byproducts by a suitable purification method, such as size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis against an appropriate buffer.
-
-
Characterization:
-
Confirm the successful conjugation and determine the labeling efficiency using methods such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.
-
General Protocol for PROTAC Synthesis using this compound via Click Chemistry
This protocol describes the final convergent step in a PROTAC synthesis, where an azide-functionalized E3 ligase ligand is coupled to a target-binding ligand functionalized with this compound.
Materials:
-
Target-binding ligand-m-PEG25-Propargyl conjugate (1.0 eq)
-
Azide-functionalized E3 ligase ligand (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)
-
Sodium ascorbate (0.2-0.4 eq)
-
Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Reaction Setup:
-
Dissolve the target-binding ligand-m-PEG25-Propargyl conjugate and the azide-functionalized E3 ligase ligand in the chosen solvent system in a reaction vial.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
-
Reaction:
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation using this compound via CuAAC.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This compound stands out as a highly valuable and versatile tool for researchers in biochemistry and drug development. Its bifunctional nature, combining the specificity of click chemistry with the beneficial physicochemical properties of a discrete PEG linker, enables a wide range of applications from simple bioconjugation to the sophisticated design of targeted protein degraders. The ability to precisely control spacing, enhance solubility, and improve pharmacokinetic profiles makes it a critical component in the development of next-generation therapeutics. The experimental protocols and illustrative data provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating the effective application of this compound in their research and development endeavors. As the field of bioconjugation and targeted therapies continues to evolve, the rational use of well-defined linkers like this compound will undoubtedly play a pivotal role in advancing new scientific frontiers.
References
An In-depth Technical Guide to m-PEG25-Propargyl: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG25-Propargyl is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a critical tool in modern drug development and bioconjugation. Its unique heterobifunctional structure, featuring a methoxy-terminated PEG chain and a terminal propargyl group, offers a versatile platform for the synthesis of advanced therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). The 25-unit PEG linker enhances aqueous solubility, improves pharmacokinetic profiles, and provides optimal spatial orientation for facilitating interactions between linked biomolecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with detailed experimental protocols and workflow visualizations.
Chemical Structure and Properties
This compound consists of a chain of 25 ethylene glycol units, capped at one end with a metabolically stable methyl ether group and functionalized at the other end with a terminal alkyne (propargyl group). This alkyne moiety is a key reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which enables the efficient and specific formation of a stable triazole linkage with azide-containing molecules.[1]
A closely related and commonly used variant is Propargyl-PEG25-acid, which replaces the terminal methoxy group with a carboxylic acid. This provides an alternative conjugation point for coupling with primary amines through amide bond formation.[2][3]
Physicochemical Properties
The following tables summarize the key quantitative properties of this compound and the related Propargyl-PEG25-acid.
| Property | Value | Reference |
| Synonyms | m-PEG25-alkyne | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | |
| Storage Conditions | -20°C, protect from light and moisture |
Note: Specific molecular weight and formula can vary slightly between suppliers based on the exact length of the PEG chain.
| Property | Value | Reference |
| Synonyms | Alkyne-PEG25-acid | |
| Appearance | Solid | |
| Purity | ≥95% | |
| Storage Conditions | -20°C, protect from light and moisture | |
| Solubility | Water, DMSO, DCM, DMF |
Core Applications and Signaling Pathways
The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful therapeutic modality.
The PEG linker in this compound is crucial for enhancing the solubility and cell permeability of the PROTAC molecule. The length of the linker is a critical parameter that must be optimized for efficient ternary complex formation between the target protein and the E3 ligase.
PROTAC Mechanism of Action
The signaling pathway exploited by PROTACs is the endogenous Ubiquitin-Proteasome System (UPS). The following diagram illustrates this process.
Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and related compounds.
Protocol 1: Synthesis of an Alkyne-Functionalized Component for PROTACs
This protocol describes the general synthesis of this compound from a commercially available m-PEG25-OH.
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reagents and Materials:
-
m-PEG25-OH
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Propargyl bromide
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve m-PEG25-OH in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes the final "click" reaction to ligate the alkyne-functionalized PEG linker with an azide-functionalized molecule (e.g., an E3 ligase ligand).
Caption: Experimental workflow for the CuAAC "click" reaction in PROTAC synthesis.
Methodology:
-
Reagents and Materials:
-
Alkyne-functionalized component (e.g., POI-linker-m-PEG25-Propargyl) (1.0 eq)
-
Azide-functionalized component (e.g., E3 ligase ligand-Azide) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent system (e.g., tert-butanol/water 1:1, or DMF)
-
-
Procedure:
-
Dissolve the alkyne-functionalized component and the azide-functionalized component in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
-
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, coupled with the robust and efficient reactivity of the propargyl group via click chemistry, makes it an ideal linker for the construction of complex biomolecules such as PROTACs. The hydrophilic PEG spacer confers favorable physicochemical properties, enhancing the potential for developing effective and bioavailable therapeutics. The protocols and workflows detailed in this guide provide a solid foundation for the successful application of this compound in innovative research and development endeavors.
References
The Propargyl Group: A Cornerstone of Click Chemistry in Modern Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has marked a paradigm shift in chemical synthesis, bioconjugation, and materials science. This suite of reactions, characterized by high yields, stereospecificity, and tolerance to a wide array of functional groups and reaction conditions, has become an indispensable tool. At the heart of one of the most prominent click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the propargyl group. This versatile and reactive functional group has cemented its role as a critical component for scientists across numerous disciplines, particularly in drug discovery and bioconjugation. This technical guide provides a comprehensive exploration of the propargyl group's pivotal role in click chemistry.
The Propargyl Group: Structure and Reactivity
The propargyl group is a functional group featuring a terminal alkyne, with the chemical structure -CH₂C≡CH. Its reactivity is primarily governed by the carbon-carbon triple bond and the acidic terminal proton. This unique electronic and structural arrangement makes it an ideal partner in the CuAAC reaction. In the presence of a copper(I) catalyst, it readily couples with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. The small size and linear geometry of the propargyl group generally minimize steric hindrance, allowing for efficient access by the copper catalyst and the azide coupling partner.
Propargyl groups can be introduced into molecules through various synthetic methods, most commonly via nucleophilic substitution reactions using propargyl halides (e.g., propargyl bromide) or through reactions with propargyl alcohol.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, providing a highly efficient and reliable method for covalently linking molecules. This reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. Furthermore, it proceeds under mild conditions, including a wide pH range (4-12) and in various solvents, and is compatible with a vast array of functional groups, making it exceptionally suitable for biological applications.
Mechanism of the CuAAC Reaction
The mechanism of the CuAAC reaction has been a subject of extensive investigation, with a dinuclear copper-mediated pathway now being widely accepted as the kinetically favored route. This mechanism provides a more thorough explanation for the significant rate acceleration and high fidelity of the reaction. The catalytic cycle can be summarized as follows:
-
Activation of the Propargyl Group: The catalytic cycle begins with the coordination of a copper(I) ion to the alkyne of the propargyl group. This coordination lowers the pKa of the terminal alkyne proton, facilitating its removal to form a copper(I) acetylide intermediate.
-
Coordination of the Azide: The azide reactant then coordinates to the copper center. Mechanistic studies, including kinetic and computational analyses, suggest the involvement of a dinuclear (two-copper) intermediate, where one copper atom binds the acetylide while the other activates the azide.
-
Cycloaddition: The azide then undergoes a cycloaddition reaction with the activated alkyne, leading to the formation of a six-membered copper-containing metallacycle intermediate.
-
Ring Contraction and Product Release: This intermediate then undergoes ring contraction to form a copper-triazolide species. Subsequent protonolysis releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.
Quantitative Data in CuAAC Reactions
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of copper source, ligand, solvent, and the specific reactants. The following tables provide a summary of representative quantitative data from the literature.
Table 1: Comparison of Alkyne Reactivity in CuAAC
| Alkyne Type | Substituent | Typical Conversion (%) | Notes |
| Propargyl Ether | Propargylic | ~85-90% | Excellent reactivity, commonly used in bioconjugation. |
| Propargyl Amide | Propargylic | ~90-95% | Electron-withdrawing group can slightly increase reactivity. |
| Phenylacetylene | Aryl alkyne | ~80% | Slightly less reactive than propargyl groups. |
| 4-Pentynoic Acid | Aliphatic | Variable | Can be prone to side reactions, but reactivity is good with appropriate ligands. |
| Tertiary Propargyl Carbamate | Propargylic | Low | Not suitable for bioconjugation due to copper-induced fragmentation. |
Table 2: Influence of Ligands on CuAAC Reaction
| Ligand | Solvent | Key Features |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Organic Solvents | Highly effective in organic media, stabilizes Cu(I). |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Aqueous | Water-soluble, ideal for bioconjugations, reduces cytotoxicity. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Aqueous | Water-soluble ligand with high affinity for copper, enhancing reaction rates in biological systems. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the propargyl group in click chemistry.
General Protocol for Small Molecule Synthesis via CuAAC
This protocol is a general guideline for a small-scale CuAAC reaction.
Materials:
-
Propargyl-functionalized molecule (1.0 eq)
-
Azide-functionalized molecule (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)
-
Sodium ascorbate (0.05-0.5 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
Dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate in water.
-
In another separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture.
-
Add the sodium ascorbate solution to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction at room temperature for 1-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol for Bioconjugation: Labeling a Protein with a Propargyl-Containing Probe
This protocol describes the labeling of a protein containing an azide-functionalized unnatural amino acid with a propargyl-functionalized fluorescent dye.
Materials:
-
Azide-modified protein (e.g., containing L-azidohomoalanine)
-
Propargyl-functionalized fluorescent dye (e.g., Propargyl-Alexa Fluor 488)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aminoguanidine
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate
The Role of m-PEG25-Propargyl in PROTACs: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the m-PEG25-Propargyl linker and its integral role in the mechanism of action of Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, its impact on the formation and stability of the ternary complex, and its contribution to the overall efficacy of the PROTAC molecule. This document includes a summary of relevant quantitative data, detailed experimental protocols for PROTAC evaluation, and visualizations of key pathways and workflows.
Introduction: The Critical Role of the Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins by co-opting the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule consists of three distinct components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, flexibility, and attachment points are critical determinants of the PROTAC's success, profoundly influencing:
-
Ternary Complex Formation: The ability of the PROTAC to effectively bring the POI and E3 ligase together to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3]
-
Physicochemical Properties: Key drug-like characteristics such as solubility and cell permeability.[4]
-
Pharmacokinetics and Efficacy: The overall degradation efficiency (DC50 and Dmax) and in vivo performance of the molecule.[5]
Among the diverse array of linkers, polyethylene glycol (PEG) chains have become a foundational element in modern PROTAC design. This guide focuses specifically on This compound , a bifunctional linker that offers distinct advantages for PROTAC synthesis and function.
This compound: A Chemically Versatile Linker
This compound is a PROTAC linker characterized by two key features:
-
A 25-unit methoxy-terminated polyethylene glycol (m-PEG25) chain: This long, flexible, and hydrophilic chain is the primary driver of the linker's influence on the PROTAC's biological activity.
-
A terminal propargyl group: This is a functional handle containing an alkyne group, designed for use in "click chemistry."
The propargyl group makes this linker a "clickable" reagent, enabling its efficient and modular conjugation to a corresponding azide-functionalized ligand (either for the POI or the E3 ligase) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This synthetic strategy is highly reliable and provides a straightforward method for assembling libraries of PROTACs.
Mechanism of Action: How the m-PEG25 Linker Influences PROTAC Efficacy
The m-PEG25 linker's primary mechanism of action is to physically span the distance between the POI and the E3 ligase, thereby orchestrating the formation of the ternary complex required for ubiquitination and subsequent degradation.
Optimizing Ternary Complex Formation
The formation of a stable ternary complex is the cornerstone of PROTAC activity. The length and flexibility of the linker are paramount.
-
If the linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both proteins, failing to form the complex.
-
If the linker is too long, it may lead to the formation of an unproductive complex where the key lysine residues on the POI's surface are not correctly positioned for ubiquitin transfer from the E3 ligase.
The 25 PEG units of the this compound linker provide a significant and flexible length, which must be empirically tested for a given POI-E3 ligase pair. Studies consistently show that there is an optimal linker length for maximal degradation efficacy, and this relationship is often non-linear. The flexibility of the PEG chain allows it to adopt various conformations, increasing the probability of achieving a productive orientation between the two proteins.
Enhancing Solubility and Permeability
A major challenge in drug development, including for PROTACs, is poor aqueous solubility. PEG linkers are highly effective at improving the solubility of PROTAC molecules due to their inherent hydrophilicity. This can enhance their suitability for in vitro assays and improve their pharmacokinetic profiles in vivo.
The relationship with cell permeability is more complex. While high hydrophilicity can impede passive diffusion across cell membranes, the flexible PEG chain can adopt folded conformations that shield the PROTAC's polar surface area, creating a more compact structure that can better traverse the membrane. The optimal number of PEG units for balancing solubility and permeability must be determined experimentally.
Below is a diagram illustrating the central mechanism of a PROTAC, highlighting the linker's role.
Quantitative Data on PEG Linker Efficacy
Systematic evaluation of linker length is crucial for optimizing PROTAC potency. The key parameters measured are DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). Lower DC50 and higher Dmax values indicate a more effective PROTAC.
The tables below summarize data from studies that systematically varied linker length, illustrating the critical impact of this parameter. While not all studies use a PEG25 linker specifically, they demonstrate the governing principle that an optimal length exists.
Table 1: Comparative Degradation Potency of Estrogen Receptor α (ERα)-Targeting PROTACs Data adapted from studies on ERα degradation using VHL-recruiting PROTACs with linkers of varying lengths.
| Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| 9 | > 10 | < 20 |
| 12 | ~1.0 | ~70 |
| 16 | ~0.1 | >90 |
| 19 | ~0.5 | ~80 |
| 21 | ~1.0 | ~65 |
Table 2: Comparative Degradation Potency of BTK-Targeting PROTACs Data adapted from a study on Bruton's tyrosine kinase (BTK) degradation using CRBN-recruiting PROTACs with different PEG linkers.
| PROTAC Compound (Linker) | DC50 (nM) | Dmax (%) |
| NC-1 (PEG3) | 2.2 | 97% |
| RC-1 (PEG4) | 10.2 | 97% |
| IR-1 (PEG3) | 5.1 | 97% |
| IR-2 (PEG4) | 14.3 | 96% |
These tables clearly show that linker length has a profound, non-linear effect on degradation potency. The optimal length is target-dependent and must be identified through systematic screening.
Experimental Protocols
Accurate evaluation of a PROTAC requires robust and reproducible experimental methods. Below are detailed protocols for key assays.
Protocol: PROTAC Synthesis via CuAAC Click Chemistry
This protocol describes the final conjugation step to assemble a PROTAC using an azide-functionalized component and the this compound linker.
Objective: To covalently link a POI-binding moiety (containing an azide) with an E3-binding moiety (pre-conjugated to this compound).
Materials:
-
Azide-functionalized component (e.g., POI-ligand-N3)
-
Alkyne-functionalized component (e.g., E3-ligand-m-PEG25-Propargyl)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Solvent (e.g., a mixture of DMSO and water or t-BuOH and water)
-
Purification system (e.g., HPLC)
Methodology:
-
Preparation: Dissolve the azide-functionalized component (1.0 equivalent) and the alkyne-functionalized component (1.0-1.2 equivalents) in the chosen solvent system (e.g., DMSO/H2O 4:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst premix. Add CuSO4 (0.1-0.2 equivalents) and THPTA (0.5-1.0 equivalent) to water and vortex to dissolve.
-
Initiation: Add the catalyst premix to the solution from Step 1.
-
Reduction: Add a freshly prepared solution of sodium ascorbate (0.5-1.0 equivalent in water) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired triazole product.
-
Quenching and Purification: Once the reaction is complete, quench with a small amount of EDTA solution to chelate the copper. Dilute the mixture with an appropriate solvent and purify the final PROTAC product using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR.
Protocol: Western Blot for PROTAC-Induced Protein Degradation
This is the most common method to quantify the reduction in POI levels following PROTAC treatment.
Objective: To visually and quantitatively assess the degradation of a target protein.
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents and plates (e.g., 6-well plates)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a set time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the well with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the POI signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of binary and ternary interactions in real-time.
Objective: To characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., NTA or CM5 chip)
-
Purified, recombinant POI protein (e.g., His-tagged)
-
Purified, recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
PROTAC compound
-
SPR running buffer (e.g., HBS-EP+)
Methodology:
-
Binary Interaction (PROTAC <> E3 Ligase):
-
Immobilize the E3 ligase complex onto the sensor chip surface.
-
Inject a series of increasing concentrations of the PROTAC over the surface.
-
Monitor the binding response to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).
-
-
Binary Interaction (PROTAC <> POI):
-
Immobilize the POI onto the sensor chip surface.
-
Inject a series of increasing concentrations of the PROTAC to determine the binary KD.
-
-
Ternary Complex Formation:
-
Immobilize one of the proteins (e.g., the E3 ligase) on the chip surface.
-
Inject the second protein (POI) pre-incubated with a constant concentration of the PROTAC.
-
Alternatively, inject the POI and PROTAC sequentially. First, inject the PROTAC to form the binary complex on the surface, then inject the POI to observe the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to measure the kinetics and affinity of the ternary complex. Calculate the cooperativity factor (alpha), which indicates whether the binding of the second protein is enhanced (alpha > 1) or hindered (alpha < 1) in the presence of the first.
Conclusion and Future Perspectives
The this compound linker is a valuable tool in the PROTAC designer's arsenal, offering a blend of hydrophilicity, flexibility, and synthetic accessibility via click chemistry. Its mechanism of action is intrinsically linked to its ability to physically bridge the target protein and an E3 ligase, with its length and flexibility being critical parameters that dictate the geometry and stability of the resulting ternary complex. This, in turn, directly impacts the efficiency of protein degradation.
The data clearly indicates that there is no universal optimal linker; instead, linker design and length must be empirically optimized for each specific POI and E3 ligase pair. The protocols provided herein offer a robust framework for the synthesis and systematic evaluation of PROTACs. As the field advances, the integration of computational modeling and structural biology will further rationalize the design of linkers like this compound, moving away from empirical screening towards a more predictive, structure-guided approach to developing next-generation protein degraders.
References
Technical Guide: m-PEG25-Propargyl and its Analogs in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of m-PEG25-Propargyl, a heterobifunctional linker, and its closely related analogs. The guide details their chemical properties, applications in bioconjugation—particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—and provides exemplary experimental protocols.
Core Concepts and Chemical Properties
This compound is a polyethylene glycol (PEG) derivative that features a methoxy group at one terminus and a propargyl group (a terminal alkyne) at the other. The "25" in its name typically denotes 25 repeating ethylene glycol units. This structure imparts both hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules, and a reactive handle for "click chemistry".
The terminal alkyne of the propargyl group is a key functional moiety that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioconjugation reaction. This allows for the stable and covalent linkage of the PEG moiety to molecules functionalized with an azide group.
Due to the variability in nomenclature and the common practice of custom synthesis in PEG chemistry, a single, universally recognized CAS number for a molecule precisely named "this compound" is not consistently available across all suppliers. However, the properties of this molecule can be inferred from its constituent parts and from data available for its close structural analogs.
Data Presentation: Quantitative Properties
The following table summarizes the molecular weight of this compound (theoretical) and its common analogs, Propargyl-PEG25-acid and Propargyl-PEG25-NHS Ester.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Key Features |
| This compound | Not consistently defined | ~1173.4 (Theoretical) | Methoxy-capped for inertness at one end; propargyl for click chemistry. |
| Propargyl-PEG25-acid | 1421676-62-1[1] | 1185.34 | Propargyl for click chemistry; carboxylic acid for amine coupling (e.g., to lysines in proteins).[1][2] |
| Propargyl-PEG25-NHS Ester | Not consistently defined | 1282.47[3] | Propargyl for click chemistry; NHS ester for spontaneous reaction with primary amines.[3] |
Note: The theoretical molecular weight of this compound is calculated as follows: CH3O- (31.04) + (C2H4O)25 (25 * 44.05) + -CH2-C≡CH (39.05) = 1173.4 g/mol .
Applications in Drug Development
Propargyl-functionalized PEG linkers are instrumental in modern drug development, primarily serving as flexible and biocompatible spacers to connect different molecular entities. Their application is particularly prominent in the construction of ADCs and PROTACs.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens. Propargyl-PEG linkers can be used to attach the drug payload to the antibody, often through a two-step process involving the antibody's lysine or cysteine residues. The PEG component can help to improve the ADC's solubility and stability.
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. PEG linkers are crucial for connecting the target-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG chain, such as in this compound, are critical for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase) required for efficient protein degradation.
Experimental Protocols
The following is a representative protocol for the conjugation of an azide-modified small molecule to a protein using a propargyl-PEG linker via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: Protein-Small Molecule Conjugation using a Propargyl-PEG Linker
Materials:
-
Propargyl-PEG-functionalized protein (prepared by reacting an amine-reactive Propargyl-PEG-NHS ester with the protein)
-
Azide-functionalized small molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Dissolve the azide-functionalized small molecule in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.
-
Dissolve the Propargyl-PEG-functionalized protein in PBS to a concentration of 1-5 mg/mL.
-
-
Copper Catalyst Premix:
-
In a microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions at a 1:5 molar ratio (e.g., 10 µL of 10 mM CuSO₄ and 50 µL of 10 mM THPTA).
-
Mix well. This solution can be prepared in advance and stored at -20°C.
-
-
Conjugation Reaction:
-
To the solution of the Propargyl-PEG-functionalized protein, add the azide-functionalized small molecule to a final concentration that is in 5- to 20-fold molar excess over the protein.
-
Add the copper catalyst premix to the reaction mixture to a final copper concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Remove the excess small molecule and reaction components by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy if the small molecule has a chromophore.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the application of this compound in drug development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for ADC synthesis.
References
Solubility Profile of m-PEG25-Propargyl: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of methoxy-poly(ethylene glycol)-propargyl with approximately 25 ethylene glycol units (m-PEG25-Propargyl). Understanding the solubility of this versatile PEG linker is critical for its effective application in bioconjugation, drug delivery, and materials science.
Core Concepts in PEG Solubility
Polyethylene glycol (PEG) is a polyether compound with a repeating ethylene oxide unit. Its solubility is governed by several factors, primarily its molecular weight and the nature of its terminal functional groups. Generally, as the molecular weight of PEG increases, its solubility in both aqueous and organic solvents tends to decrease. Lower molecular weight PEGs are often liquids that are miscible with water, while higher molecular weight PEGs are waxy solids with more limited solubility. The presence of a terminal methoxy group ("m") and a propargyl group can also influence the overall polarity and solubility profile of the molecule.
Qualitative Solubility of m-PEG-Propargyl Derivatives
| Solvent Classification | Common Lab Solvents | Expected Solubility of this compound | Supporting Evidence for Analogs |
| Polar Protic Solvents | Water | Soluble | PEG25 is noted to have increased water solubility due to the hydrophilic PEG linker.[1] Propargyl-PEG2-alcohol and Propargyl-PEG1-SS-PEG1-acid are soluble in water.[2][3] |
| Methanol | Likely Soluble | General information indicates PEGs are soluble in alcohols. | |
| Ethanol | Likely Soluble | General information indicates PEGs are soluble in alcohols. | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | Propargyl-PEG2-alcohol and Propargyl-PEG1-SS-PEG1-acid are soluble in DMSO.[2][3] A branched PEG-propargyl derivative is also soluble in DMSO. |
| Dimethylformamide (DMF) | Soluble | Propargyl-PEG2-alcohol and Propargyl-PEG1-SS-PEG1-acid are soluble in DMF. A branched PEG-propargyl derivative is also soluble in DMF. | |
| Acetonitrile | Likely Soluble | General information indicates PEGs are soluble in acetonitrile. | |
| Nonpolar/Weakly Polar Aprotic Solvents | Dichloromethane (DCM) | Soluble | m-PEG-Propargyl (MW 2000) is soluble in DCM. Propargyl-PEG2-alcohol and Propargyl-PEG1-SS-PEG1-acid are also soluble in DCM. |
| Toluene | Soluble | m-PEG-Propargyl (MW 2000) is soluble in Toluene. | |
| Acetone | Soluble | m-PEG-Propargyl (MW 2000) is soluble in Acetone. | |
| Diethyl Ether | Soluble | m-PEG-Propargyl (MW 2000) is soluble in Ether. | |
| Ethyl Acetate | Likely Soluble | No specific data found for propargyl-PEGs, but PEGs of similar MW are generally soluble. |
Note: The expected solubility is inferred from data on similar compounds. It is always recommended to perform small-scale solubility tests for specific applications.
Quantitative Solubility Data
Precise quantitative solubility data (e.g., mg/mL) for this compound in common laboratory solvents is not widely published. For a related compound, Propargyl-PEG24-amine, a solubility of 2.5 mg/mL was achieved in a complex vehicle consisting of DMSO, PEG300, Tween-80, and saline, which is not representative of its solubility in a single solvent. Researchers should experimentally determine the solubility of this compound in their specific solvent systems to ensure accurate and reproducible results.
Experimental Protocols
A standard experimental protocol for determining the solubility of a compound like this compound involves the following steps:
Methodology for Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm) can also be used.
-
-
Quantification of Solute Concentration:
-
The concentration of this compound in the supernatant can be determined using various analytical techniques. Given that the propargyl group does not have a strong chromophore, methods like Gas Chromatography (GC), High-Performance Liquid Chromatography with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD or Refractive Index Detector - RID), or Nuclear Magnetic Resonance (NMR) with an internal standard can be employed.
-
For gravimetric analysis, a known volume of the supernatant can be evaporated to dryness, and the mass of the remaining solute can be measured.
-
-
Data Reporting:
-
Solubility is typically reported in units of mg/mL or g/L.
-
Visualization of Factors Influencing PEG Solubility
The following diagram illustrates the key factors that influence the solubility of PEG derivatives like this compound.
Caption: Key determinants of this compound solubility.
References
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Comprehensive Technical Guide
An In-depth Exploration of the Core Principles for Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click" reaction, a powerful and versatile tool for the rapid and reliable formation of 1,4-disubstituted 1,2,3-triazoles. Its remarkable efficiency, broad functional group tolerance, and mild reaction conditions have cemented its status as an indispensable methodology in drug discovery, bioconjugation, and materials science. This technical guide provides a deep dive into the fundamental principles of CuAAC, offering a detailed examination of its mechanism, kinetics, and practical application.
Core Principles and Mechanism
The CuAAC reaction is a highly regioselective process that joins an azide and a terminal alkyne to exclusively form the 1,4-disubstituted triazole isomer.[1] This transformation represents a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. The copper(I) catalyst is the key to the remarkable rate acceleration, estimated to be 10⁷ to 10⁸ times faster than the uncatalyzed reaction, and its exquisite regiocontrol.[2]
The catalytic cycle, as supported by extensive experimental and computational studies, is understood to proceed through the following key steps:
-
Formation of a Copper-Acetylide Intermediate: The catalytically active Cu(I) species first coordinates to the terminal alkyne. In the presence of a base, or through the increased acidity of the alkyne upon coordination, the terminal proton is removed to form a copper-acetylide intermediate. Kinetic studies have suggested that the transition state may involve two copper atoms, with one bonded to the acetylide and the other activating the azide.
-
Coordination of the Azide: The azide then coordinates to a copper center. Mechanistic proposals suggest a dinuclear copper intermediate where one copper atom binds the acetylide and the other binds the azide, bringing the two reactants into close proximity.
-
Cycloaddition and Ring Formation: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate. This intermediate then undergoes rearrangement to form the more stable five-membered triazole ring.
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazolide intermediate, which releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
The Crucial Role of Ligands
While the Cu(I) ion is the active catalyst, it is prone to disproportionation to Cu(0) and Cu(II) and oxidation to the inactive Cu(II) state, especially in aqueous and aerobic conditions. To mitigate this and further enhance the reaction rate, various ligands are employed. These ligands stabilize the Cu(I) oxidation state and can significantly accelerate the cycloaddition.
Commonly used ligands include nitrogen-based chelators such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) and its water-soluble derivatives like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). These ligands not only protect the copper catalyst but also facilitate the catalytic cycle, leading to faster and more efficient reactions, even at low catalyst loadings. The choice of ligand can be critical, especially in bioconjugation applications where low catalyst concentrations and biocompatibility are paramount.
Quantitative Data Presentation
The efficiency of the CuAAC reaction is influenced by the choice of catalyst, ligand, and solvent. The following tables summarize quantitative data from various studies to provide a comparative overview of reaction performance under different conditions.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference |
| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low | [3] |
| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 | [3] |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 | [3] |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 24 h (at 298 K) | 96 | |
| CuSO₄/Sodium Ascorbate | 1 | t-BuOH/H₂O (1:1) | 8 h | 91 | |
| CuSO₄/Sodium Ascorbate/TBTA | 1 | t-BuOH/H₂O (1:1) | 4 h | 95 | |
| Cu(OAc)₂ | 5 | Methanol | 24 h | 85 | |
| Table 1: Comparison of Copper Sources and Ligands in the CuAAC of Benzyl Azide with Phenylacetylene. |
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |
| N,N-dimethylpropargylamine | ~5 | ~15 |
| N,N-diethylpropargylamine | ~6 | ~18 |
| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 |
| Table 2: Relative Performance of Propargylamines in Ligand-Accelerated CuAAC. Data is extrapolated from a study by Hein, et al. on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. |
Experimental Protocols
The following are detailed methodologies for performing CuAAC reactions in both organic synthesis and bioconjugation contexts. These protocols serve as a general starting point and may require optimization for specific substrates and applications.
Protocol 1: General Procedure for CuAAC in Organic Synthesis
This protocol is suitable for the reaction of a generic terminal alkyne and an organic azide on a small scale.
Materials:
-
Terminal Alkyne (1.0 equiv)
-
Azide (1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv, 5 mol%)
-
Sodium Ascorbate (0.1 equiv, 10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)
-
Nitrogen or Argon gas (optional, but recommended for best results)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 equiv) and the azide (1.1 equiv) in the chosen solvent (to achieve a concentration of approximately 0.1 M).
-
Inert Atmosphere (Optional): If desired, degas the solution by bubbling nitrogen or argon through it for 10-15 minutes.
-
Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.05 equiv).
-
Reaction Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.1 equiv) to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: CuAAC for Bioconjugation (e.g., Peptide Labeling)
This protocol is adapted for the labeling of a biomolecule containing an alkyne or azide functionality in an aqueous buffer.
Materials:
-
Alkyne- or Azide-modified Biomolecule (e.g., peptide)
-
Azide- or Alkyne-containing Labeling Reagent (e.g., fluorescent dye)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the appropriate buffer or solvent.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-functionalized labeling reagent in the desired buffer to the final desired concentrations.
-
Catalyst Premix: In a separate tube, prepare a premix of the CuSO₄ and THPTA solutions. A common ratio is 1:5 (CuSO₄:THPTA). Allow the premix to stand for a few minutes.
-
Reaction Initiation: Add the CuSO₄/THPTA premix to the reaction mixture containing the biomolecule and labeling reagent. Immediately after, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically in the range of 50-250 µM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using photosensitive reagents.
-
Purification: The labeled biomolecule can be purified from excess reagents and the catalyst system using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or affinity purification.
Mandatory Visualizations
Conclusion
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition has proven to be a robust and highly reliable method for the synthesis of 1,2,3-triazoles. Its exceptional features, including high yields, mild reaction conditions, and broad functional group tolerance, have established it as a cornerstone of modern chemical synthesis and bioconjugation. A thorough understanding of the underlying mechanistic principles, the role of ligands, and the practical aspects of experimental execution is crucial for harnessing the full potential of this powerful reaction. The protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to successfully apply and optimize the CuAAC reaction in their endeavors.
References
The Transformative Impact of PEGylation on Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, has emerged as a cornerstone technology in drug development. This process significantly enhances the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals, leading to improved efficacy, safety, and patient compliance. By increasing a drug's hydrodynamic size, PEGylation prolongs its circulation half-life, reduces immunogenicity, and improves stability and solubility. These modifications have enabled the successful development and commercialization of numerous blockbuster drugs across various therapeutic areas, including oncology, immunology, and infectious diseases. This technical guide provides a comprehensive overview of the principles of PEGylation, detailed experimental methodologies, and an analysis of its impact on drug discovery and development.
Core Principles of PEGylation
PEGylation involves the conjugation of one or more PEG chains to a drug molecule, typically a protein, peptide, or small molecule.[1] This modification imparts several beneficial physicochemical properties:
-
Increased Hydrodynamic Size: The attachment of PEG polymers increases the overall size of the molecule, which in turn reduces its renal clearance, thereby extending its circulation time in the bloodstream.[1][2]
-
Steric Hindrance: The PEG chain creates a protective hydrophilic shield around the drug molecule. This "masking" effect protects the drug from enzymatic degradation and reduces its recognition by the immune system, thus lowering its immunogenicity and antigenicity.[2]
-
Improved Solubility and Stability: PEG is a highly soluble and non-toxic polymer, and its conjugation can enhance the solubility of hydrophobic drugs and protect them from aggregation.[2]
These alterations collectively lead to a more favorable pharmacokinetic profile, allowing for less frequent dosing and potentially reducing side effects.
Quantitative Impact on Pharmacokinetics
The most significant advantage of PEGylation is the dramatic improvement in a drug's pharmacokinetic profile. This is most evident in the extension of the plasma half-life. The following tables summarize the quantitative impact of PEGylation on several key therapeutic agents.
| Drug Class | Non-PEGylated Drug | PEGylated Drug | Mean Half-life (Non-PEGylated) | Mean Half-life (PEGylated) | Fold Increase |
| G-CSF | Filgrastim | Pegfilgrastim | 3.5 - 3.8 hours | 42 hours | ~11-12 |
| Interferon α-2a | Interferon alfa-2a | Peginterferon alfa-2a | 2.3 hours (absorption half-life) | 50 hours (absorption half-life) | ~22 |
| Interferon α-2b | Interferon alfa-2b | Peginterferon alfa-2b | Not explicitly stated in provided results | 55.3 hours | Data not available for direct comparison |
| Anti-TNFα Fab' | - | Certolizumab Pegol | - | ~14 days | Not applicable (native Fab' not used therapeutically in the same manner) |
Table 1: Comparison of Half-Lives for PEGylated and Non-PEGylated Drugs. This table clearly demonstrates the substantial increase in circulation time achieved through PEGylation.
| Drug | Key Pharmacokinetic Parameters |
| Pegfilgrastim | Clearance is primarily neutrophil-mediated, leading to a self-regulating clearance mechanism. The clearance rate is significantly lower than that of filgrastim, which is mainly cleared by the kidneys. |
| Peginterferon alfa-2a | Exhibits a more than 100-fold reduction in renal clearance compared to conventional interferon alfa. It has a smaller volume of distribution compared to peginterferon alfa-2b. |
| Peginterferon alfa-2b | Clearance is about one-tenth that of unmodified interferon alfa. |
| Certolizumab Pegol | Bioavailability is approximately 80% after subcutaneous administration. The volume of distribution is in the range of 4-8 L. |
Table 2: Key Pharmacokinetic Parameters of Selected PEGylated Drugs. This table highlights the altered clearance mechanisms and distribution profiles resulting from PEGylation.
Signaling Pathways and Mechanism of Action
PEGylation can influence the interaction of a drug with its target and subsequent signaling pathways. While the core mechanism of action of the parent molecule is generally retained, the altered pharmacokinetics can lead to sustained signaling.
G-CSF Receptor Signaling (Pegfilgrastim)
Pegfilgrastim, a PEGylated form of Granulocyte-Colony Stimulating Factor (G-CSF), binds to the G-CSF receptor on myeloid progenitor cells. This binding activates the JAK/STAT signaling pathway, leading to the proliferation and differentiation of neutrophils. The prolonged presence of pegfilgrastim results in a sustained stimulation of this pathway, leading to a more robust and prolonged increase in neutrophil counts compared to its non-PEGylated counterpart, filgrastim.
Interferon-α Receptor Signaling (Peginterferon alfa-2a)
Peginterferon alfa-2a binds to the type I interferon receptor (IFNAR), which is composed of IFNAR1 and IFNAR2 subunits. This interaction activates the JAK/STAT pathway, leading to the formation of the ISGF3 complex (STAT1, STAT2, and IRF9). This complex translocates to the nucleus and induces the expression of interferon-stimulated genes (ISGs), which have antiviral, antiproliferative, and immunomodulatory effects. The extended half-life of peginterferon alfa-2a ensures a sustained antiviral state.
TNF-α Neutralization (Certolizumab Pegol)
Certolizumab pegol is a PEGylated Fab' fragment of a humanized monoclonal antibody that targets and neutralizes both soluble and transmembrane forms of Tumor Necrosis Factor-alpha (TNF-α). By binding to TNF-α, certolizumab pegol prevents it from interacting with its receptors, TNFR1 and TNFR2, thereby inhibiting the downstream inflammatory signaling cascade. This blockage of TNF-α signaling reduces the production of pro-inflammatory cytokines and adhesion molecules, which are key mediators in autoimmune diseases.
Experimental Protocols: A Methodological Overview
The development of a PEGylated drug involves a series of well-defined experimental steps, from the initial conjugation chemistry to the final characterization of the product.
General Workflow for PEGylated Drug Development
The development process for a PEGylated therapeutic follows a logical progression from initial design and synthesis to preclinical and clinical evaluation.
Site-Specific PEGylation Protocols
Site-specific PEGylation is preferred over random conjugation to ensure a homogeneous product with preserved biological activity.
This method targets the α-amino group at the N-terminus of a protein. By controlling the reaction pH, the N-terminal amino group, which typically has a lower pKa than the ε-amino groups of lysine residues, can be selectively targeted.
-
Materials:
-
Protein of interest
-
PEG-aldehyde or other N-terminal specific PEG reagent
-
Reaction buffer (e.g., sodium phosphate, pH 5.0-7.0)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
-
Methodology:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the PEG reagent in a molar excess (typically 2-10 fold) to the protein solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (2-24 hours).
-
Add the reducing agent to stabilize the Schiff base formed between the aldehyde and the amino group.
-
Quench the reaction and proceed with purification.
-
This technique targets the thiol group of a cysteine residue. It often requires the introduction of a free cysteine at a specific site in the protein through site-directed mutagenesis if one is not naturally available.
-
Materials:
-
Cysteine-containing protein
-
PEG-maleimide or other thiol-reactive PEG reagent
-
Reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)
-
Optional: Reducing agent (e.g., TCEP) to ensure the cysteine is in its reduced state.
-
-
Methodology:
-
Dissolve the protein in the reaction buffer. If necessary, pre-treat with a reducing agent to reduce any disulfide bonds involving the target cysteine.
-
Add the PEG-maleimide reagent in a slight molar excess (1.1-2 fold).
-
Incubate the reaction at room temperature for 1-4 hours.
-
The reaction can be quenched by adding a small molecule thiol (e.g., β-mercaptoethanol or cysteine).
-
Purify the PEGylated protein.
-
Characterization of PEGylated Proteins
Thorough characterization is crucial to ensure the quality, consistency, and purity of the PEGylated product.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of the PEGylated protein and assessing the degree of PEGylation (the number of PEG chains attached).
-
Sample Preparation:
-
Mix the purified PEGylated protein solution with a suitable matrix solution (e.g., sinapinic acid in acetonitrile/water with trifluoroacetic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals of the protein and matrix.
-
-
Analysis:
-
The target plate is inserted into the mass spectrometer.
-
A laser is fired at the sample, causing desorption and ionization of the protein molecules.
-
The ions are accelerated in an electric field and their time of flight to the detector is measured, which is proportional to their mass-to-charge ratio.
-
The resulting mass spectrum will show peaks corresponding to the un-PEGylated protein and the various PEGylated species, allowing for the determination of their molecular weights and relative abundances.
-
Challenges and Future Directions
Despite its numerous advantages, PEGylation is not without its challenges. The potential for the generation of anti-PEG antibodies, which can lead to accelerated clearance of the drug, is a significant concern. Additionally, the steric hindrance from the PEG chain can sometimes reduce the biological activity of the drug.
Future innovations in the field are focused on developing next-generation polymers that are biodegradable or have reduced immunogenicity. Site-specific conjugation techniques are continuously being refined to produce more homogeneous and potent biotherapeutics.
Conclusion
PEGylation has revolutionized the field of drug discovery and development by enabling the creation of safer and more effective medicines with improved pharmacokinetic profiles. The ability to extend a drug's half-life, reduce its immunogenicity, and enhance its stability has translated into significant clinical benefits for patients. As our understanding of the chemistry and biology of PEGylation continues to grow, we can expect to see the development of even more sophisticated and targeted PEGylated therapeutics in the years to come.
References
Navigating the Terrain of m-PEG25-Propargyl: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for m-PEG25-Propargyl, a valuable tool in bioconjugation and drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related polyethylene glycol (PEG) derivatives and compounds containing a propargyl group. It is imperative to recognize that these guidelines are based on analogous compounds and should be supplemented by professional judgment and adherence to established laboratory safety protocols.
Understanding the Compound: Physicochemical and Reactivity Profile
This compound is a methoxy-terminated polyethylene glycol with a propargyl group at the other end. The PEG portion imparts hydrophilicity and biocompatibility, while the terminal alkyne (propargyl) group is a key functional handle for "click chemistry" reactions, enabling efficient and specific conjugation to azide-containing molecules.[]
Table 1: General Physicochemical Properties (based on related compounds)
| Property | Value/Information | Source |
| Appearance | Likely a white to off-white solid or a viscous liquid. | General knowledge of PEG compounds |
| Solubility | Soluble in water and common organic solvents such as DMF and DMSO. | [2] |
| Stability | Moisture-sensitive.[3] Store in a cool, dry place. | [3] |
| Reactivity | The propargyl group is highly reactive in the presence of azides and a copper catalyst (CuAAC) or in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[4] |
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is not available, the safety profile can be inferred from the extensive data on polyethylene glycols. PEGs and their derivatives are generally considered to have low toxicity and are safe for topical use on healthy skin. However, it is crucial to avoid application to damaged skin. The propargyl group itself does not impart significant toxicity in this context, but the final conjugated product should be assessed independently.
Table 2: Summary of Potential Hazards
| Hazard | Description | Precautionary Measures |
| Eye Irritation | May cause mild, transient eye irritation. | Wear safety glasses or goggles. |
| Skin Irritation | Unlikely to cause significant skin irritation on intact skin. | Wear nitrile gloves. |
| Inhalation | Unlikely to be a significant hazard due to low vapor pressure. However, if handled in a way that generates dust or aerosols, inhalation should be avoided. | Handle in a well-ventilated area or a chemical fume hood. |
| Ingestion | Expected to have low acute oral toxicity. | Do not ingest. Wash hands thoroughly after handling. |
Exposure Controls and Personal Protection
A systematic approach to handling this compound is essential to ensure laboratory safety. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes. |
| Hand Protection | Nitrile gloves. | Protects hands from direct contact. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if aerosols or dusts are generated. | Minimizes inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
Experimental Protocol: General Handling Procedure
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 3.
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing and Dispensing: Conduct weighing and dispensing operations in a chemical fume hood or a well-ventilated area.
-
Dissolution: If preparing a solution, add the solid this compound to the solvent slowly while stirring. Use anhydrous solvents like DMF or DMSO if the downstream application is sensitive to moisture.
-
Reaction Setup: If using for a click chemistry reaction, set up the reaction vessel in a fume hood.
-
Post-Handling: After handling, decontaminate the work area and properly dispose of any waste. Wash hands thoroughly.
Storage: Store this compound at -20°C in a tightly sealed container with a desiccant to protect it from moisture. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Table 4: Emergency Response Plan
| Incident | Procedure |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if symptoms persist. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert material (e.g., sand, vermiculite). 4. Collect the absorbed material into a sealed container for disposal. 5. Ventilate the area and wash the spill site after material pickup is complete. |
Visualizing Safety Workflows
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency procedure for skin contact.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Procedure for Skin Contact.
Disposal Considerations
Dispose of unused this compound and any contaminated materials as special waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific disposal guidelines.
Conclusion
While this compound is expected to have a low toxicity profile based on data from related PEG compounds, adherence to rigorous safety and handling protocols is paramount. This guide provides a framework for the safe utilization of this versatile molecule in a research and development setting. Always prioritize a culture of safety and consult with qualified safety professionals for any specific concerns.
References
Methodological & Application
Application Notes and Protocols for m-PEG25-Propargyl in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[4][5]
m-PEG25-Propargyl is a discrete polyethylene glycol (dPEG®) linker that has gained prominence in PROTAC synthesis. Its structure incorporates a terminal propargyl group (an alkyne), a 25-unit PEG chain, and a methoxy-capped terminus. This combination of features offers several distinct advantages for PROTAC development:
-
Facilitates "Click Chemistry": The terminal alkyne group enables highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach simplifies the modular synthesis of PROTAC libraries.
-
Enhances Solubility and Physicochemical Properties: The incorporation of the hydrophilic 25-unit PEG chain is a well-established strategy to increase the aqueous solubility of PROTACs, which are often large and lipophilic. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving solubility and potentially other drug-like properties.
-
Modulates Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion, the flexible nature of PEG linkers may allow the PROTAC to adopt a conformation that shields its polar surface area, facilitating cell entry. The optimal PEG linker length often needs to be determined empirically for each PROTAC system.
-
Provides Optimal Length and Flexibility: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex. PEG linkers provide a straightforward means to systematically vary the linker length to optimize degradation efficiency.
Data Presentation
The selection of a linker is a critical step in PROTAC design. The following table summarizes key properties of this compound and provides a comparison with other common linker types.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| This compound | Hydrophilic, flexible, defined length, contains a terminal alkyne. | Enhances aqueous solubility, allows for precise control of linker length, facilitates modular synthesis via "click chemistry". | May increase molecular weight significantly, potential for decreased cell permeability if too hydrophilic. |
| Alkyl Chains | Hydrophobic, flexible or rigid depending on saturation. | Synthetically accessible, chemically stable. | Can lead to poor solubility and limited cell permeability. |
| Alkoxyalkyl Chains | Combination of alkyl and ether functionalities. | Can offer a balance between solubility and permeability. | Synthesis can be more complex than simple alkyl chains. |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using this compound. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of an Azide-Modified Ligand (Warhead or E3 Ligase Ligand)
This protocol describes the introduction of an azide group into a ligand containing a suitable functional group (e.g., a hydroxyl or an amine) that can be converted to an azide.
Reagents and Materials:
-
Ligand with a hydroxyl or amine functional group (1.0 eq)
-
Azidotrimethylsilane (TMS-N3) or Sodium Azide (NaN3)
-
Appropriate reagents for conversion (e.g., for hydroxyl: triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) for Mitsunobu reaction; for amine: trifluoromethanesulfonyl azide (TfN3) for diazo transfer)
-
Anhydrous solvent (e.g., THF, DCM)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the ligand in the appropriate anhydrous solvent under a nitrogen atmosphere.
-
Add the azidating reagents. The specific reagents and conditions will depend on the functional group being converted.
-
Stir the reaction at the appropriate temperature (e.g., 0 °C to room temperature) for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the azide-modified ligand.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol describes the coupling of the azide-modified ligand with this compound to form the PROTAC.
Reagents and Materials:
-
Azide-modified ligand (from Protocol 1) (1.0 eq)
-
This compound (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent system (e.g., a mixture of t-BuOH and water, or DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the azide-modified ligand and this compound in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC compound by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure product.
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for PROTAC synthesis using this compound.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
Step-by-Step Guide to m-PEG25-Propargyl Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to bioconjugation using m-PEG25-Propargyl, a heterobifunctional linker containing a terminal alkyne group. This reagent is particularly valuable for the modification of biomolecules through "click chemistry," enabling the stable and specific attachment of polyethylene glycol (PEG) chains. PEGylation, the process of covalently attaching PEG to molecules such as proteins, peptides, or small molecule drugs, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide will cover the two primary methods for this compound bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to this compound Bioconjugation
The propargyl group (a terminal alkyne) on the this compound linker serves as a reactive handle for covalent modification with azide-containing molecules. The m-PEG25 portion of the linker is a monodisperse polyethylene glycol chain with 25 ethylene glycol units, which enhances the hydrophilicity and solubility of the resulting conjugate. The long PEG chain can also provide steric hindrance, potentially protecting the conjugated biomolecule from enzymatic degradation and reducing immunogenicity.
The choice between CuAAC and SPAAC depends on the specific application and the nature of the biomolecule. CuAAC is a rapid and high-yielding reaction but requires a copper catalyst, which can be cytotoxic, making it more suitable for in vitro applications where the catalyst can be removed.[1][2][3] SPAAC, on the other hand, is a copper-free reaction that relies on the high ring strain of a cyclooctyne reaction partner, making it ideal for bioconjugation in living systems and other applications where copper toxicity is a concern.[1][2]
Core Bioconjugation Strategies
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne (like the propargyl group of this compound) and an azide to form a stable 1,4-disubstituted triazole linkage. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The addition of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state and increase reaction efficiency.
Experimental Workflow for CuAAC Bioconjugation
Caption: Workflow for CuAAC bioconjugation.
Protocol for CuAAC Conjugation of an Azide-Modified Protein
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-5 mg/mL) and this compound (4-50 fold molar excess over the protein) in the reaction buffer.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. Allow this mixture to stand for 1-2 minutes.
-
Reaction Initiation: Add the catalyst premix to the protein/PEG mixture to achieve a final copper concentration of 50-250 µM.
-
Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes. The reaction can be monitored by SDS-PAGE, where the PEGylated protein will show a significant increase in molecular weight.
-
Purification: Purify the this compound-conjugated protein from excess reagents using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the molecular weight shift, and by mass spectrometry (MS) or HPLC to determine the degree of PEGylation and purity.
Quantitative Data for CuAAC
| Parameter | Typical Value/Range | Notes |
| Second-Order Rate Constant (k₂) | 1-100 M⁻¹s⁻¹ | Generally faster than SPAAC. |
| Molar Ratio (PEG-Alkyne:Biomolecule) | 3:1 to 5:1 | Optimization may be required depending on the biomolecule. |
| Copper Concentration | 50 - 250 µM | Higher concentrations can increase reaction rate but also protein precipitation. |
| Ligand:Copper Ratio | 2:1 to 5:1 | Ligand stabilizes Cu(I) and accelerates the reaction. |
| Reaction Time | 30 - 120 minutes | Typically rapid at room temperature. |
| Typical Yield | > 80% | Can be near-quantitative under optimized conditions. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), as the reaction partner for the azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC the method of choice for applications in living cells and whole organisms. For this reaction, the biomolecule would be modified with a strained alkyne, and the this compound would be synthetically modified to contain an azide group (Azide-PEG25-m).
Logical Relationship for SPAAC Bioconjugation
Caption: Logical steps in SPAAC bioconjugation.
Protocol for SPAAC Conjugation of a DBCO-Modified Antibody
Materials:
-
DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-m-PEG25
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Reactant Preparation: Dissolve the DBCO-modified antibody in the reaction buffer to a final concentration of 1-10 mg/mL. Dissolve the Azide-m-PEG25 in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.5-5 equivalents) of the Azide-m-PEG25 is typically used.
-
Reaction: Mix the solutions of the DBCO-antibody and the Azide-m-PEG25.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 4 to 24 hours, depending on the reactants' concentration and reactivity.
-
Purification: Purify the resulting bioconjugate to remove any unreacted Azide-m-PEG25 using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the shift in molecular weight and by HPLC or mass spectrometry to assess purity and conjugation efficiency.
Quantitative Data for SPAAC
| Parameter | Typical Value/Range | Notes |
| Second-Order Rate Constant (k₂) | 10⁻³ - 1 M⁻¹s⁻¹ | Slower than CuAAC; highly dependent on the specific strained alkyne used. |
| Molar Ratio (Azide-PEG:Biomolecule) | 1.5:1 to 5:1 | A slight excess of the PEG reagent is common. |
| Reaction Time | 4 - 24 hours | Generally requires longer incubation times than CuAAC. |
| Reaction Temperature | Room Temperature to 37°C | Can be performed at physiological temperatures. |
| Typical Yield | 50 - 90% | Yields can be lower than CuAAC but are often sufficient for biological applications. |
Purification and Characterization of PEGylated Bioconjugates
Following the bioconjugation reaction, it is crucial to purify the PEGylated product from unreacted PEG reagent, catalyst, and byproducts. The choice of purification method depends on the properties of the biomolecule and the conjugate.
Common Purification Techniques:
-
Size-Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated proteins. It effectively separates the larger PEGylated conjugate from smaller unreacted PEG molecules and other low-molecular-weight impurities.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated species from the unmodified protein.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The attachment of a hydrophilic PEG chain can reduce the hydrophobicity of a protein, enabling separation.
-
Dialysis: This method is useful for removing small molecule impurities, such as salts and unreacted small PEG reagents, from the final conjugate solution.
Characterization Methods:
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and effective method to visually confirm PEGylation. The PEGylated protein will exhibit a significant increase in apparent molecular weight compared to the unmodified protein.
-
High-Performance Liquid Chromatography (HPLC): Techniques such as reversed-phase HPLC (RP-HPLC) and size-exclusion HPLC (SE-HPLC) can be used to assess the purity of the conjugate and quantify the degree of PEGylation.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS can provide precise molecular weight information for the conjugate, allowing for the determination of the number of attached PEG chains.
Conclusion
The this compound linker offers a versatile platform for the PEGylation of biomolecules through click chemistry. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) approaches should be guided by the specific requirements of the application, particularly the sensitivity of the biological system to copper. By following the detailed protocols and considering the quantitative data provided, researchers can successfully synthesize and characterize well-defined PEGylated bioconjugates for a wide range of applications in research, diagnostics, and therapeutic development.
References
Application Notes and Protocols for m-PEG25-Propargyl in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG25-Propargyl in click chemistry reactions, a cornerstone of modern bioconjugation and drug development. The protocols detailed below are designed to be adaptable for a variety of research applications, from fluorescent labeling of biomolecules to the synthesis of complex drug delivery systems.
Introduction to this compound and Click Chemistry
This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker containing a terminal propargyl group. The propargyl group, with its terminal alkyne, is a key functional group for participating in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are renowned for their high efficiency, specificity, and biocompatibility, making them ideal for covalently linking molecules in complex biological environments.[2][3]
The 25-unit PEG chain imparts significant advantages, including enhanced water solubility, reduced immunogenicity, and improved pharmacokinetics of the resulting conjugates.[4] These properties make this compound a valuable tool in the development of targeted therapies, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5]
Core Reaction Principles
Click chemistry with this compound primarily involves the reaction of its terminal alkyne with an azide-functionalized molecule to form a stable triazole linkage. Two main pathways are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction utilizes a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer. The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative is ideal for applications in living systems where copper toxicity is a concern. The reaction is driven by the ring strain of a cyclooctyne, which reacts rapidly with an azide without the need for a catalyst.
Quantitative Data for Experimental Design
The efficiency of click chemistry reactions involving this compound is influenced by several factors. The following tables provide representative quantitative data to aid in experimental design. Note that optimal conditions may vary depending on the specific substrates and application.
Table 1: Representative Reaction Conditions and Yields for CuAAC with this compound
| Parameter | Condition | Expected Yield | Notes |
| This compound (eq) | 1.0 | >90% | Can be the limiting reagent or used in slight excess. |
| Azide-Molecule (eq) | 1.0 - 1.2 | >90% | A slight excess of the azide can drive the reaction to completion. |
| Copper(II) Sulfate (eq) | 0.01 - 0.1 | >90% | Lower catalyst loading is often sufficient and reduces potential protein damage. |
| Sodium Ascorbate (eq) | 0.05 - 0.5 | >90% | Used in excess to maintain copper in the Cu(I) state. |
| Ligand (e.g., THPTA) (eq) | 0.1 - 0.5 | >90% | Accelerates the reaction and protects biomolecules from oxidative damage. |
| Solvent | t-BuOH/H₂O, DMF, DMSO | >90% | Co-solvents are often necessary to dissolve all reactants. |
| Temperature | Room Temperature | >90% | Mild conditions are a key advantage of CuAAC. |
| Reaction Time | 1 - 4 hours | >90% | Reaction progress can be monitored by LC-MS or other analytical techniques. |
Table 2: Comparison of Common Cyclooctynes for SPAAC with Azide-Modified m-PEG25
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DIBO | 0.1 - 0.3 | Good stability and reactivity. |
| DBCO | 0.3 - 1.0 | Higher reactivity than DIBO, widely used. |
| BCN | 0.01 - 0.1 | Good balance of stability and reactivity. |
| DIFO | 1.0 - 10 | Very high reactivity, but can be less stable. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an azide-functionalized molecule, such as a protein or a small molecule drug.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO, DMF) if required for solubility
-
Purification system (e.g., size-exclusion chromatography, dialysis, or RP-HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen buffer or co-solvent.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized molecule and this compound to the desired final concentrations (typically in the µM to low mM range).
-
In a separate tube, prepare the copper/ligand premix by adding the CuSO₄ stock solution to the THPTA stock solution (a 1:2 to 1:5 molar ratio of Cu:ligand is common).
-
Add the copper/ligand premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.
-
-
Purification:
-
Once the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS), purify the conjugate.
-
For biomolecules, size-exclusion chromatography or dialysis are effective for removing excess small molecule reagents.
-
For small molecule conjugates, reversed-phase HPLC (RP-HPLC) or silica gel chromatography can be used.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for conjugating an azide-functionalized m-PEG25 to a molecule containing a strained alkyne (e.g., DBCO) and is ideal for live-cell applications.
Materials:
-
Azide-functionalized m-PEG25
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein)
-
Biocompatible buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized m-PEG25 and the strained alkyne-functionalized molecule in the chosen biocompatible buffer to the desired final concentrations.
-
-
Reaction:
-
Combine the solutions of the azide and strained alkyne.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the strained alkyne and the concentration of the reactants.
-
-
Purification:
-
Purify the conjugate using a method appropriate for the size and properties of the final product, such as size-exclusion chromatography to remove unreacted PEG linker.
-
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and a typical experimental workflow.
References
Application Notes and Protocols for Protein Functionalization with m-PEG25-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's solubility, stability, and circulating half-life, while reducing its immunogenicity. The introduction of a propargyl group via a PEG linker, such as m-PEG25-Propargyl, provides a versatile handle for subsequent modifications through "click chemistry," a set of highly efficient and specific reactions. This allows for the precise attachment of various moieties, including small molecule drugs, imaging agents, or targeting ligands.
These application notes provide detailed protocols for the functionalization of proteins with this compound using two common conjugation chemistries: N-Hydroxysuccinimide (NHS) ester chemistry targeting primary amines (e.g., lysine residues and the N-terminus) and maleimide chemistry targeting free thiols (e.g., cysteine residues).
Principle of the Method
The functionalization of a protein with this compound involves the covalent attachment of a heterobifunctional linker. One end of the linker possesses a reactive group that forms a stable bond with a specific functional group on the protein surface. The other end of the linker contains the propargyl group (an alkyne), which can then be used in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction for further conjugation.
This document outlines two primary strategies:
-
Amine-reactive PEGylation: Utilizes a Propargyl-PEG25-NHS ester to react with primary amines on the protein.
-
Thiol-reactive PEGylation: Employs a Propargyl-PEG25-Maleimide to react with free sulfhydryl groups on the protein.
Experimental Protocols
Protocol 1: Amine-Reactive Functionalization using Propargyl-PEG25-NHS Ester
This protocol describes the conjugation of Propargyl-PEG25-NHS ester to primary amines on a target protein.
Materials:
-
Target protein
-
Propargyl-PEG25-NHS ester
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis cassettes, or ultrafiltration device)
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the target protein into an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the labeling reaction.
-
-
Propargyl-PEG25-NHS Ester Solution Preparation:
-
Immediately before use, allow the Propargyl-PEG25-NHS ester vial to equilibrate to room temperature.
-
Prepare a stock solution of the Propargyl-PEG25-NHS ester in anhydrous DMSO or DMF. For example, dissolve the reagent to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the Propargyl-PEG25-NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction is pH-dependent, with optimal conditions typically between pH 7 and 9.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
-
Purification of the Propargyl-PEGylated Protein:
-
Remove excess, unreacted Propargyl-PEG25-NHS ester and byproducts using SEC, dialysis, or ultrafiltration.
-
The choice of purification method will depend on the size of the protein and the PEGylated conjugate.
-
Experimental Workflow for Amine-Reactive Functionalization
Caption: Workflow for protein functionalization via amine-reactive PEGylation.
Protocol 2: Thiol-Reactive Functionalization using Propargyl-PEG25-Maleimide
This protocol describes the conjugation of Propargyl-PEG25-Maleimide to free sulfhydryl groups on a target protein.
Materials:
-
Target protein with at least one free cysteine residue
-
Propargyl-PEG25-Maleimide
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
(Optional) Reducing agent (e.g., TCEP or DTT)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis cassettes, or ultrafiltration device)
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the target protein into a degassed, thiol-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.
-
(Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.
-
-
Propargyl-PEG25-Maleimide Solution Preparation:
-
Immediately before use, allow the Propargyl-PEG25-Maleimide vial to equilibrate to room temperature.
-
Prepare a stock solution of the Propargyl-PEG25-Maleimide in anhydrous DMSO or DMF. For example, dissolve the reagent to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Propargyl-PEG25-Maleimide solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Propargyl-PEGylated Protein:
-
Remove excess, unreacted Propargyl-PEG25-Maleimide and byproducts using SEC, dialysis, or ultrafiltration.
-
The choice of purification method will depend on the size of the protein and the PEGylated conjugate.
-
Experimental Workflow for Thiol-Reactive Functionalization
Caption: Workflow for protein functionalization via thiol-reactive PEGylation.
Data Presentation
The following tables provide illustrative quantitative data for the functionalization of a model protein (e.g., Bovine Serum Albumin, BSA, ~66.5 kDa). Actual results will vary depending on the specific protein and reaction conditions.
Table 1: Reaction Parameters for Propargyl-PEG25-NHS Ester Conjugation to BSA
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 5 mg/mL | 5 mg/mL | 10 mg/mL |
| Molar Ratio (PEG:Protein) | 5:1 | 10:1 | 10:1 |
| Reaction Buffer | PBS, pH 7.4 | PBS, pH 8.0 | PBS, pH 8.0 |
| Reaction Time | 2 hours | 2 hours | 1 hour |
| Reaction Temperature | Room Temp. | Room Temp. | Room Temp. |
| Degree of Labeling (DOL) | 1-2 | 3-5 | 4-6 |
Table 2: Reaction Parameters for Propargyl-PEG25-Maleimide Conjugation to a Cysteine-Engineered Protein
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 2 mg/mL | 5 mg/mL | 5 mg/mL |
| Molar Ratio (PEG:Protein) | 10:1 | 10:1 | 20:1 |
| Reaction Buffer | PBS, pH 7.0 | PBS, pH 7.0 | PBS, pH 7.5 |
| Reaction Time | 2 hours | 4 hours | 2 hours |
| Reaction Temperature | Room Temp. | 4°C | Room Temp. |
| Conjugation Efficiency | ~75% | ~80% | >90% |
Characterization of Propargyl-Functionalized Proteins
After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm that the protein's integrity and activity are maintained.
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and calculate the degree of labeling.
-
UV-Vis Spectroscopy: To determine protein concentration.
-
Functional Assays: To assess the biological activity of the protein post-conjugation.
Application: PROTAC-Mediated Protein Degradation
A primary application for propargyl-functionalized proteins is in the field of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The propargyl group on the functionalized protein serves as a click chemistry handle to attach a ligand that binds to an E3 ligase, thereby forming a PROTAC.
Signaling Pathway for PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Application Notes and Protocols for Surface Modification of Nanoparticles using m-PEG25-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic agents. PEGylation creates a hydrophilic, protective layer on the nanoparticle surface, which reduces non-specific protein adsorption (opsonization), minimizes clearance by the mononuclear phagocyte system (MPS), and prolongs systemic circulation time.[1] This "stealth" effect is crucial for improving the pharmacokinetic profile and therapeutic efficacy of nanoparticle-based drugs, allowing for enhanced accumulation in target tissues through effects like the enhanced permeability and retention (EPR) effect in tumors.
This document provides detailed application notes and protocols for the surface modification of azide-functionalized nanoparticles using m-PEG25-Propargyl. The propargyl group on the PEG molecule allows for a highly efficient and specific covalent conjugation to azide groups on the nanoparticle surface via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".
Core Concepts
The primary reaction for attaching propargyl-functionalized PEG to azide-presenting surfaces is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for bioconjugation. The reaction involves the formation of a stable triazole linkage between the terminal alkyne of the this compound and an azide group on the nanoparticle surface. The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., copper (II) sulfate) and a reducing agent (e.g., sodium ascorbate). A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) catalyst and improve reaction efficiency.
Experimental Protocols
Protocol 1: Surface Modification of Azide-Functionalized Nanoparticles with this compound via CuAAC
This protocol details the steps for conjugating this compound to nanoparticles with surface azide groups.
Materials:
-
Azide-functionalized nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable non-amine-containing buffer, pH 7.4
-
Degassed deionized (DI) water
-
Purification system (e.g., centrifugal filters, dialysis tubing, or size-exclusion chromatography)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Nanoparticle Preparation:
-
Suspend the azide-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the nanoparticles are in a buffer containing primary amines, they must be buffer-exchanged into the Reaction Buffer prior to starting.
-
-
Reagent Preparation:
-
This compound Solution: Prepare a stock solution of this compound in degassed DI water at a concentration of 10 mM.
-
Copper(II) Sulfate Solution: Prepare a 10 mM stock solution of CuSO₄ in DI water.
-
Sodium Ascorbate Solution: Prepare a fresh 100 mM stock solution of sodium ascorbate in DI water immediately before use.
-
THPTA/TBTA Solution: Prepare a 10 mM stock solution of the chosen ligand in DI water or a suitable organic solvent like DMSO.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the azide-functionalized nanoparticle suspension.
-
Add the this compound solution to the nanoparticle suspension. A 20 to 50-fold molar excess of the PEG reagent over the estimated surface azide groups is recommended.
-
Add the THPTA or TBTA ligand solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Purge the reaction mixture with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature with gentle stirring or rotation, protected from light.
-
-
Purification of PEGylated Nanoparticles:
-
Method A: Centrifugal Filtration:
-
Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate to retain the nanoparticles.
-
Centrifuge according to the manufacturer's instructions.
-
Resuspend the concentrated nanoparticles in fresh Reaction Buffer and repeat the centrifugation process 2-3 times to ensure complete removal of unreacted reagents.[2]
-
-
Method B: Dialysis:
-
Transfer the reaction mixture into a dialysis bag with a suitable MWCO.
-
Dialyze against a large volume of Reaction Buffer for 24-48 hours, with several buffer changes.[2]
-
-
Method C: Size-Exclusion Chromatography (SEC):
-
Pass the reaction mixture through an SEC column to separate the larger PEGylated nanoparticles from the smaller, unreacted molecules.
-
-
-
Storage:
-
Store the purified PEGylated nanoparticles in an appropriate buffer at 4°C.
-
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to assess the properties of the resulting nanoparticles.
| Parameter | Technique | Expected Outcome | Reference |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter is expected after PEGylation due to the presence of the PEG layer. | [3] |
| Surface Charge | Zeta Potential Measurement | A shift in the zeta potential towards a more neutral value is anticipated as the surface is shielded by the neutral PEG chains. | [4] |
| Morphology | Transmission Electron Microscopy (TEM) | TEM can be used to visualize the nanoparticles and confirm that their core morphology is maintained after the modification process. A halo-like structure around the nanoparticles may be observed, indicative of the PEG layer. | |
| Confirmation of PEGylation | Fourier-Transform Infrared Spectroscopy (FTIR) | The appearance of characteristic ether (C-O-C) stretching bands from the PEG backbone can confirm the presence of PEG on the nanoparticle surface. The disappearance of the azide peak (around 2100 cm⁻¹) can also indicate a successful reaction. |
Quantitative Data Presentation
The following tables summarize representative data for nanoparticles before and after surface modification with a PEG linker. The exact values will depend on the specific nanoparticle core, the initial surface chemistry, and the density of the PEGylation.
Table 1: Representative Hydrodynamic Diameter Data
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Unmodified Nanoparticles | 100 | 0.15 |
| PEGylated Nanoparticles | 130 | 0.18 |
Table 2: Representative Zeta Potential Data
| Nanoparticle Sample | Average Zeta Potential (mV) |
| Unmodified Nanoparticles (Azide-functionalized) | -25 |
| PEGylated Nanoparticles | -5 |
Visualizations
Caption: Experimental workflow for nanoparticle PEGylation.
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Magnetohydrodynamics, Magnetic nanoparticles modified with polyethylene glycol [mhd.sal.lv]
- 4. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of m-PEG25-Propargyl Conjugates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
M-PEG25-Propargyl is a discrete polyethylene glycol (dPEG®) reagent containing 25 ethylene glycol units, a terminal methoxy group, and a terminal propargyl group. This heterobifunctional linker is instrumental in bioconjugation, particularly in "click chemistry" reactions, drug delivery, and the development of advanced therapeutics like antibody-drug conjugates (ADCs).[1] Accurate and comprehensive characterization of this compound conjugates is critical to ensure identity, purity, and consistency, which are essential for reliable downstream applications. This document provides detailed protocols for the characterization of this compound conjugates using state-of-the-art analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the unambiguous structural elucidation and confirmation of this compound conjugates. Both ¹H and ¹³C NMR are employed to verify the presence of the key functional groups: the methoxy head, the propargyl tail, and the integrity of the PEG backbone.[1]
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound conjugate.[1]
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[1]
-
Transfer the solution to a 5 mm NMR tube.[1]
Instrumentation and Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Temperature | 25°C | 25°C |
| Pulse Program | Standard proton | Standard proton-decoupled |
| Number of Scans | 16 or more | 1024 or more |
| Spectral Width | -2 to 14 ppm | 0 to 200 ppm |
Data Interpretation: The acquired spectra should be compared against reference spectra or predicted chemical shifts to confirm the structure. Key signals to verify include:
-
Propargyl group: The acetylenic proton (≡C-H) and the methylene protons adjacent to the alkyne.
-
PEG backbone: The characteristic repeating ethylene glycol units.
-
Methoxy group: The terminal -OCH₃ signal.
-
Conjugated moiety: Signals corresponding to the molecule conjugated to the PEG linker.
The integration of ¹H NMR signals can be used to determine the degree of substitution and purity.
Workflow for Structural Confirmation via NMR
Caption: Workflow for structural confirmation of this compound conjugates via NMR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the identity of this compound conjugates. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
Experimental Protocol: ESI-MS
Sample Preparation:
-
Prepare a stock solution of the conjugate at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Dilute the stock solution to a final concentration of 10-100 µg/mL in the mobile phase.
Instrumentation and Parameters:
| Parameter | Value |
| MS System | Q-TOF or TripleTOF Mass Spectrometer |
| Ionization Mode | ESI Positive |
| TOF MS Range | m/z 500-5000 (adjust based on expected mass) |
| Infusion | Direct infusion or coupled with LC (LC-MS) |
Data Interpretation: The resulting mass spectrum will show a distribution of multiply charged ions. Deconvolution of this spectrum will yield the zero-charge mass of the conjugate, which can be compared to the theoretical molecular weight. The heterogeneity of the PEGylation can also be assessed.
Quantitative Data Summary: Mass Spectrometry
| Analyte | Technique | Measured Parameter | Typical Value |
| This compound | ESI-Q-TOF | Molecular Weight | ~1200 Da (confirm with exact mass) |
| Conjugate | MALDI-TOF | Average Molecular Weight & Degree of PEGylation | Varies with conjugate |
| Conjugate | LC-ESI-MS | Purity & Heterogeneity | >95% (typical) |
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity and quantifying the components of a sample containing this compound conjugates. Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) are the most common modes.
Experimental Protocol: RP-HPLC
Sample Preparation:
-
Prepare a stock solution of the conjugate at 1 mg/mL in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumentation and Parameters:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity LC System or equivalent |
| Column | C8 or C18, base-deactivated (e.g., Supelcosil LC-8-DB) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35-50°C |
| Injection Vol. | 10-20 µL |
| Detector | UV (if chromophore present), ELSD, CAD, or MS |
Data Interpretation: The retention time of the conjugate is compared to standards. The peak area is used to determine the purity of the sample.
Experimental Workflow: 2D-LC for PEGylated Conjugate Analysis
Caption: Workflow for 2D-LC analysis of PEGylated conjugates.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
GPC/SEC is used to determine the molecular weight distribution (polydispersity) of the PEG conjugate.
Experimental Protocol: GPC/SEC
Sample Preparation:
-
Prepare samples at a concentration of 2.0 mg/mL in the eluent.
-
Allow the sample to dissolve for 2 hours at room temperature.
Instrumentation and Parameters:
| Parameter | Value |
| GPC System | Agilent PL-GPC 50 or equivalent |
| Column | PLgel 5 µm MIXED-D or equivalent |
| Eluent | Dimethylformamide (+ 0.1% LiBr) or Ultrapure Water |
| Flow Rate | 1.0 mL/min |
| Temperature | 50°C |
| Detector | Differential Refractive Index (DRI) |
| Calibration | PEG/PEO standards |
Data Interpretation: The elution profile is used to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For a discrete PEG like m-PEG25, the PDI should be very close to 1.0.
Quantitative Data Summary: GPC/SEC
| Parameter | Description | Typical Value for dPEG® |
| Mn | Number Average Molecular Weight | Close to theoretical MW |
| Mw | Weight Average Molecular Weight | Close to theoretical MW |
| PDI (Mw/Mn) | Polydispersity Index | ≤ 1.05 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in the this compound conjugate.
Experimental Protocol: FTIR
Sample Preparation:
-
For liquid samples, a small drop can be placed between two KBr or NaCl plates.
-
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Acquire a background spectrum.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Data Interpretation: The presence of characteristic absorption bands confirms the functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-O-C (ether) | Strong, broad band around 1100 cm⁻¹ |
| -CH₂- | Stretching vibrations around 2870 cm⁻¹ |
| ≡C-H (alkyne) | Stretching around 3300 cm⁻¹ |
| C≡C (alkyne) | Stretching around 2100-2260 cm⁻¹ |
| Conjugated Moiety | Varies depending on the structure (e.g., C=O, N-H) |
References
Application Notes and Protocols for m-PEG25-Propargyl NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of m-PEG25-Propargyl NHS ester to proteins and other biomolecules containing primary amines. This two-step process involves an initial amine-reactive conjugation followed by a subsequent "click" reaction to attach a molecule of interest. This bifunctional linker is particularly valuable in drug development, enabling the precise and stable linkage of molecules for applications such as antibody-drug conjugates (ADCs) and PROTACs.[1][2]
Overview of the Conjugation Strategy
The this compound NHS ester is a heterobifunctional linker composed of three key components:
-
m-PEG25: A monodispersed polyethylene glycol chain with 25 ethylene glycol units, which enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3]
-
NHS Ester: An N-hydroxysuccinimide ester that reacts efficiently with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[4][5]
-
Propargyl Group: A terminal alkyne that serves as a handle for the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.
The overall workflow involves two main stages:
-
PEGylation: Covalent attachment of the this compound linker to the target biomolecule via the NHS ester reaction.
-
Click Chemistry: Conjugation of an azide-containing molecule to the propargyl-functionalized biomolecule.
Diagrams of Key Processes
Experimental Workflow
Caption: Overall experimental workflow for this compound NHS ester conjugation.
Signaling Pathway of Conjugation
Caption: Chemical reactions involved in the two-step conjugation process.
Experimental Protocols
Step 1: PEGylation with this compound NHS Ester
This protocol details the reaction of the NHS ester with primary amines on a target protein.
Materials:
-
Protein of interest
-
This compound NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or Borate buffer) at pH 7.2-8.5
-
Quenching buffer (e.g., Tris-HCl or Glycine) (optional)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)
Protocol:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.
-
Adjust the pH of the protein solution to between 7.2 and 8.5. The optimal pH for NHS ester reactions is typically around 8.3-8.5.
-
-
Prepare the this compound NHS Ester Solution:
-
Equilibrate the vial of this compound NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
Perform the Conjugation Reaction:
-
Add the dissolved this compound NHS ester to the protein solution. A molar excess of the NHS ester to the protein is typically required. A starting point is a 10- to 20-fold molar excess. The optimal ratio may need to be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C. Longer incubation times may be required for less concentrated protein solutions.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing primary amines, such as Tris or glycine, can be added to a final concentration of 20-50 mM.
-
-
Purify the Propargyl-PEGylated Protein:
-
Remove unreacted this compound NHS ester and the NHS byproduct using size exclusion chromatography (SEC) or dialysis. SEC is effective at separating the larger PEGylated protein from the smaller unreacted PEG linker.
-
Step 2: Click Chemistry Conjugation
This protocol describes the copper-catalyzed click reaction between the propargyl-functionalized protein and an azide-containing molecule.
Materials:
-
Propargyl-PEGylated protein
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate), freshly prepared
-
Reaction buffer (e.g., PBS or Tris buffer)
-
Purification system (e.g., SEC, Ion Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC))
Protocol:
-
Prepare the Reactants:
-
Dissolve the propargyl-PEGylated protein in the chosen reaction buffer.
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., water or DMSO).
-
-
Prepare the Catalyst Solution:
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).
-
Prepare a fresh stock solution of the reducing agent (e.g., 100 mM sodium ascorbate in water).
-
-
Perform the Click Reaction:
-
In a reaction tube, combine the propargyl-PEGylated protein and the azide-containing molecule. A slight molar excess of the azide molecule (1.0-1.2 equivalents) is often used.
-
In a separate tube, premix the CuSO₄ and ligand solutions. A typical ratio is 1:5 (Cu:ligand). Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the protein/azide mixture to achieve a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the solution and incubate at room temperature for 1-2 hours.
-
-
Purify the Final Conjugate:
-
Purify the final conjugate from excess reagents and byproducts using an appropriate chromatography method. The choice of method will depend on the properties of the final conjugate.
-
Size Exclusion Chromatography (SEC): Separates based on size and is useful for removing small molecule reagents.
-
Ion Exchange Chromatography (IEX): Separates based on charge. PEGylation can alter the surface charge of a protein, which can be exploited for separation. IEX is often the method of choice for purifying PEGylated proteins.
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity.
-
-
Data Presentation: Key Reaction Parameters
The following tables summarize important parameters for the two main reaction steps.
Table 1: NHS Ester Conjugation Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often 8.3-8.5. Hydrolysis of the NHS ester increases at higher pH. |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce hydrolysis and non-specific reactions. |
| Reaction Time | 30 minutes - 4 hours | Dependent on temperature and reactant concentrations. |
| Buffer | Phosphate, Bicarbonate, HEPES, Borate | Must be free of primary amines. |
| Molar Excess of NHS Ester | 10 - 50 fold | Empirically determined for optimal labeling. |
Table 2: Click Chemistry (CuAAC) Parameters
| Parameter | Recommended Concentration/Ratio | Notes |
| Copper(II) Sulfate | 50 - 250 µM (final concentration) | The catalyst for the reaction. |
| Copper Ligand (e.g., THPTA) | 1:5 (Cu:Ligand) | Prevents copper precipitation and enhances reaction efficiency. |
| Reducing Agent (Sodium Ascorbate) | 10-20 fold excess over Copper | Reduces Cu(II) to the active Cu(I) state. |
| Azide to Alkyne Ratio | 1.0 - 1.2 : 1 | A slight excess of the azide can drive the reaction to completion. |
| Reaction Time | 1 - 2 hours | Typically proceeds to completion within this timeframe at room temperature. |
Troubleshooting
Low Conjugation Efficiency in NHS Ester Reaction:
-
Check pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
-
Buffer Composition: Confirm the absence of primary amine-containing buffers.
-
NHS Ester Hydrolysis: Use freshly prepared NHS ester solution and protect from moisture.
-
Protein Concentration: For dilute protein solutions, a higher molar excess of the NHS ester may be needed.
Low Yield in Click Chemistry Reaction:
-
Fresh Reducing Agent: Sodium ascorbate solution should be freshly prepared as it is prone to oxidation.
-
Oxygen Exclusion: Degassing the reaction mixture can improve efficiency as oxygen can oxidize the Cu(I) catalyst.
-
Copper Concentration: The optimal copper concentration may need to be adjusted for your specific system.
-
Ligand Presence: The use of a copper-chelating ligand is crucial for efficient catalysis in biological systems.
References
Synthesis of Bifunctional Molecules with m-PEG25-Propargyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of bifunctional molecules, which possess two distinct functional moieties, is a cornerstone of modern drug development and chemical biology. These molecules are instrumental in creating targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). A key component in the design of these complex molecules is the linker that connects the two functional ends. The m-PEG25-Propargyl linker is a versatile tool in this context, offering a discrete length polyethylene glycol (PEG) chain that enhances solubility and provides optimal spacing, capped with a terminal propargyl group for efficient conjugation via "click chemistry".
This document provides detailed application notes and protocols for the synthesis of bifunctional molecules using this compound and similar PEG-alkyne linkers. It covers the core chemical reactions, quantitative data on the resulting conjugates, and step-by-step experimental procedures for their synthesis and characterization.
Core Concepts and Applications
The this compound linker is a heterobifunctional molecule. One end is typically a reactive group, such as an NHS ester or a carboxylic acid, for conjugation to a primary amine on a biomolecule (e.g., lysine residues on an antibody). The other end features a terminal alkyne (propargyl group), which is used for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" reaction allows for the covalent linkage of the PEGylated molecule to a second molecule functionalized with an azide group.
The incorporation of a PEG linker, such as the 25-unit chain in this compound, offers several advantages in drug development:
-
Enhanced Solubility and Pharmacokinetics: PEGylation increases the hydrodynamic volume of molecules, which can reduce renal clearance and extend their plasma half-life. The hydrophilic nature of the PEG chain also improves the solubility of hydrophobic drugs.[1][2]
-
Reduced Immunogenicity: The PEG chain can shield the attached biomolecule from the immune system, reducing the risk of an immune response.[2]
-
Improved Stability: PEGylation can protect proteins and peptides from proteolytic degradation.[2]
These properties make PEG linkers highly valuable in the construction of:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The PEG linker ensures that the hydrophobic drug does not cause the antibody to aggregate and improves the overall properties of the conjugate.
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker's length and composition are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
Quantitative Data Presentation
The following tables summarize key quantitative data related to the synthesis and performance of bifunctional molecules utilizing PEG linkers.
Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Biotherapeutics
| Therapeutic | Parameter | Non-PEGylated Value | PEGylated Value | Fold Change | Reference(s) |
| Filgrastim (G-CSF) | Apparent Clearance (mL/h/kg) | 40 | 11-14 | ~3-fold decrease | |
| Filgrastim (G-CSF) | Terminal Half-life (hours) | Not specified | 46-62 | - | |
| L-asparaginase | Half-life (days) | ~1.1-1.3 | ~5.5-6 | ~5-fold increase |
Table 2: Performance of PROTACs with PEG Linkers
| PROTAC | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Reference(s) |
| MZ1 | BRD4 | VHL | 3-unit PEG | <50 (in HeLa cells) | >90 | |
| DP1 | BRD4 | DCAF15 | PEG | 10.84 µM | 98 | |
| TBK1 Degrader | TBK1 | VHL | 21-atom PEG/alkyl | 3 | 96 | |
| ERα Degrader | ERα | VHL | 16-atom PEG/alkyl | ~1 | >95 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of bifunctional molecules using PEG-propargyl linkers.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via NHS Ester Coupling and CuAAC
This protocol describes the conjugation of a drug-linker construct to an antibody. It involves two main steps: 1) modification of the antibody with an azide-functionalized linker, and 2) "clicking" an alkyne-functionalized drug to the modified antibody. For the purpose of this protocol, we will consider the synthesis starting with an azide-modified antibody and a drug functionalized with a propargyl-PEG linker.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3) in phosphate-buffered saline (PBS), pH 7.4
-
Drug-Propargyl-PEGn conjugate (e.g., Drug-m-PEG25-Propargyl) dissolved in DMSO
-
Copper(II) sulfate (CuSO4) stock solution (100 mM in ultrapure water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in ultrapure water)
-
Sodium ascorbate stock solution (100 mM in ultrapure water, freshly prepared)
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare all stock solutions as described above. Ensure the sodium ascorbate solution is freshly made.
-
Dilute the azide-modified antibody to a concentration of 2-5 mg/mL in PBS, pH 7.4.
-
-
Catalyst Complex Formation:
-
In a microcentrifuge tube, mix the CuSO4 and THPTA ligand solutions in a 1:2 molar ratio.
-
Allow the mixture to stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.
-
-
CuAAC Reaction:
-
To the azide-modified antibody solution, add the Drug-Propargyl-PEGn solution. The molar excess of the drug-linker construct will influence the final drug-to-antibody ratio (DAR) and should be optimized (typically a 5-10 fold molar excess is a good starting point).
-
Add the pre-formed copper-ligand complex to the antibody-drug mixture. The final concentration of copper is typically in the range of 100-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Upon completion of the reaction, remove the excess drug-linker and copper catalyst using a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Analyze the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Assess the purity and aggregation state of the ADC by Size Exclusion Chromatography (SEC).
-
Protocol 2: Synthesis of a PROTAC using a Bifunctional PEG Linker
This protocol outlines the synthesis of a generic PROTAC molecule by coupling a target protein ligand (warhead) and an E3 ligase ligand using a bifunctional PEG linker with a terminal propargyl group. This example will involve an amide bond formation followed by a CuAAC reaction.
Step 1: Amide Coupling of Warhead to an Amine-PEG-Propargyl Linker
Materials:
-
Warhead with a carboxylic acid functionality (Warhead-COOH)
-
Amine-PEG25-Propargyl
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolve Warhead-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEG25-Propargyl (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Warhead-PEG25-Propargyl.
Step 2: CuAAC Reaction to Attach the E3 Ligase Ligand
Materials:
-
Warhead-PEG25-Propargyl from Step 1
-
Azide-functionalized E3 ligase ligand (E3-N3)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water)
Procedure:
-
Dissolve Warhead-PEG25-Propargyl (1.0 eq) and E3-N3 (1.1 eq) in a mixture of t-BuOH and water.
-
Add CuSO4 (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Characterization of the Final PROTAC:
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess the purity by analytical HPLC.
Visualizations
Synthesis of a Bifunctional Molecule (PROTAC)
Caption: Workflow for the synthesis of a PROTAC using amide coupling and CuAAC.
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
The this compound linker and other similar PEG-based linkers are invaluable tools for the synthesis of complex bifunctional molecules. Their use in the development of ADCs and PROTACs has led to significant advancements in targeted therapies. The protocols and data presented in this document provide a framework for researchers to utilize these linkers in their own drug discovery and development programs. The modularity of the synthetic approaches, particularly the robust nature of the CuAAC reaction, allows for the rapid and efficient generation of diverse molecular constructs for biological evaluation.
References
Application Notes and Protocols for Cellular Labeling with m-PEG25-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental workflow for the labeling of cells using m-PEG25-Propargyl, a methoxy-terminated polyethylene glycol (PEG) linker with a terminal propargyl group. This reagent is designed for use in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a highly efficient and specific reaction for conjugating molecules in complex biological environments.[1][2][3][4] The this compound linker offers a long, hydrophilic spacer arm, which can enhance the solubility of conjugated molecules and provide spatial separation from the target biomolecule, potentially minimizing steric hindrance.
The primary application of this compound in cell labeling involves a two-step process. First, a bioorthogonal azide handle is introduced into cellular biomolecules, typically through metabolic labeling with an azide-modified precursor, such as an azido sugar.[5] Subsequently, the this compound, conjugated to a reporter molecule (e.g., a fluorophore or biotin), is "clicked" onto the azide-modified biomolecules for visualization or enrichment.
Principle of the Technology
The experimental workflow is centered around metabolic glycoengineering followed by a click chemistry reaction.
-
Metabolic Labeling: Cells are cultured in the presence of a monosaccharide analog containing an azide group (e.g., N-azidoacetylmannosamine, Ac4ManNAz). The cells' metabolic machinery processes this unnatural sugar and incorporates it into cell surface glycans, effectively displaying azide groups on the cell surface.
-
Click Reaction: The azide-labeled cells are then treated with this compound conjugated to a reporter molecule. In the presence of a copper(I) catalyst, the terminal alkyne of the propargyl group undergoes a [3+2] cycloaddition with the azide group on the cell surface glycans. This reaction forms a stable triazole linkage, covalently attaching the reporter molecule to the cell surface.
Data Presentation
The efficiency of the labeling process can be influenced by various factors. The following tables provide representative quantitative data based on typical click chemistry protocols. Optimal conditions should be empirically determined for each specific cell type and experimental setup.
Table 1: Recommended Concentrations for Metabolic Labeling
| Reagent (Azido Sugar) | Cell Type | Concentration (µM) | Incubation Time (hours) |
| Ac4ManNAz | Jurkat | 25 - 50 | 48 - 72 |
| Ac4GalNAz | HeLa | 25 - 50 | 48 - 72 |
| Ac4GlcNAz | CHO | 25 - 50 | 48 - 72 |
Note: These concentrations are starting points and should be optimized for your specific cell line and experimental goals.
Table 2: Recommended Concentrations for CuAAC Click Reaction
| Reagent | Concentration | Purpose |
| This compound-Fluorophore | 1 - 25 µM | Alkyne-bearing detection reagent |
| Copper(II) Sulfate (CuSO4) | 20 - 100 µM | Source of copper catalyst |
| THPTA (Ligand) | 100 - 500 µM | Protects cells from copper toxicity and accelerates the reaction |
| Sodium Ascorbate | 1 - 2.5 mM | Reducing agent to maintain copper in the Cu(I) state |
Note: A 1:5 molar ratio of CuSO4 to THPTA is often recommended to chelate the copper and reduce cytotoxicity.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azido Sugars
This protocol describes the introduction of azide groups into cell surface glycans using an azide-modified sugar.
Materials:
-
Mammalian cells of choice (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated azido sugar (e.g., Ac4ManNAz) stock solution (10 mM in sterile DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate, culture flask) and allow them to reach 60-80% confluency.
-
Metabolic Labeling:
-
Aspirate the existing culture medium.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of the azido sugar (e.g., 25-50 µM Ac4ManNAz).
-
Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO2).
-
-
Cell Harvesting and Washing:
-
For adherent cells, detach them using a gentle cell dissociation reagent. For suspension cells, collect them directly.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with ice-cold PBS to remove any unincorporated azido sugar. The cells are now ready for the click reaction.
-
Protocol 2: Labeling of Azide-Modified Cells with this compound-Fluorophore via CuAAC
This protocol details the click reaction between azide-labeled cells and a fluorescently labeled this compound probe.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488)
-
PBS
-
Copper(II) Sulfate (CuSO4) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
-
Sodium Ascorbate solution (100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride solution (1 M in water, optional, to quench reactive aldehydes)
Procedure:
-
Cell Preparation: Resuspend the azide-labeled cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
Prepare Click Reaction Cocktail:
-
Important: Prepare the click reaction cocktail immediately before use and add the components in the specified order to avoid precipitation.
-
In a microcentrifuge tube, for a final volume of 1 mL, add:
-
PBS
-
This compound-Fluorophore (to a final concentration of 1-25 µM)
-
THPTA (to a final concentration of 100 µM)
-
Copper(II) Sulfate (to a final concentration of 20 µM)
-
(Optional) Aminoguanidine (to a final concentration of 1 mM)
-
-
Vortex briefly to mix.
-
Add Sodium Ascorbate (to a final concentration of 2.5 mM) to initiate the reaction. Vortex briefly.
-
-
Labeling Reaction:
-
Add the click reaction cocktail to the cell suspension.
-
Incubate for 5-30 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically to maximize signal while minimizing potential cytotoxicity.
-
-
Washing:
-
Wash the cells three times with PBS to remove unreacted reagents. Centrifuge at 300 x g for 5 minutes between each wash.
-
-
Analysis:
-
The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Mandatory Visualization
Caption: Experimental workflow for labeling cells with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG25-Propargyl Click Chemistry
Welcome to the technical support center for m-PEG-Propargyl click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions for challenges encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with PEGylated alkynes like m-PEG25-Propargyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound is a chemical reagent consisting of a methoxy-capped polyethylene glycol (PEG) chain with 25 repeating ethylene glycol units, terminated with a propargyl group. The propargyl group contains a terminal alkyne, making it a key component for click chemistry.[1] This type of reaction is widely used for bioconjugation, such as in the development of Antibody-Drug Conjugates (ADCs) and PROTACs, where the PEG spacer can enhance solubility and improve the pharmacokinetic properties of the final conjugate.[2]
Q2: What is the fundamental mechanism of the click reaction involving this compound?
A: The reaction is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It involves the reaction of the terminal alkyne on the this compound with an azide-functionalized molecule. A copper(I) catalyst is required, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[][4] The reaction is highly specific and results in the formation of a stable 1,4-disubstituted triazole ring, covalently linking the PEG reagent to the target molecule.[2]
Q3: Why is a ligand used in the CuAAC reaction?
A: A ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the water-soluble THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is crucial for several reasons. It stabilizes the active copper(I) oxidation state, preventing its oxidation to the inactive Cu(II) form. This protection enhances reaction efficiency and protects sensitive biomolecules from oxidative damage that can be caused by reactive oxygen species generated in the presence of copper and ascorbate. Ligands can also accelerate the reaction rate.
Q4: Can I perform this reaction without a copper catalyst?
A: Yes, copper-free click chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative. However, this requires a different type of alkyne—a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne like the propargyl group on your reagent. If you must use this compound, the copper-catalyzed pathway is necessary. The primary advantage of SPAAC is its biocompatibility for in vivo and live-cell applications where copper toxicity is a major concern.
Q5: What are the best solvents for a PEG-alkyne click reaction?
A: The CuAAC reaction is robust and works in a wide range of solvents. For bioconjugation, aqueous buffers (e.g., PBS, HEPES) are common. Co-solvents like DMSO, DMF, or t-butanol can be added to aid the solubility of hydrophobic molecules. In some cases, using PEG itself as the solvent has been shown to be effective and sustainable, as it can chelate and protect the copper catalyst.
Troubleshooting Guide
Low or No Product Yield
Q: I am seeing very low or no formation of my desired PEGylated product. What could be the cause?
A: Several factors can lead to low yield. Follow this checklist to diagnose the issue:
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Catalyst Inactivity: The Cu(I) catalyst is essential and easily oxidized.
-
Solution: Always use a freshly prepared solution of your reducing agent (e.g., sodium ascorbate). Ensure you are using a copper-stabilizing ligand (like THPTA for aqueous reactions) and that the ligand-to-copper ratio is sufficient (typically 5:1). Avoid Tris buffer, as it can inhibit the copper catalyst.
-
-
Reagent Quality and Stoichiometry: Degradation of reagents or incorrect ratios can halt the reaction.
-
Solution: Verify the integrity of your this compound and azide-containing molecule. Run a small-scale control reaction with simple, reliable reagents like propargyl alcohol and a known azide to confirm your catalyst system is active. An excess of one reagent (often the less expensive or more stable one) can drive the reaction to completion; a 1.5 to 3-fold excess of the PEG-alkyne is a common starting point.
-
-
Solubility Issues: If either of your reactants is not fully dissolved, the reaction will be slow or incomplete.
-
Solution: The long PEG chain on this compound generally improves water solubility. However, if your azide-containing molecule is hydrophobic, add a co-solvent like DMSO or DMF. Be mindful that high concentrations of organic solvents can denature protein targets.
-
-
Steric Hindrance: Bulky groups near the alkyne or azide can prevent the molecules from coming together.
-
Solution: While the PEG chain can sometimes mitigate steric effects, this can still be a problem. If you suspect steric hindrance, you may need to redesign your azide-containing molecule with a longer linker arm to distance the azide from the bulky region.
-
Side Reactions and Impurities
Q: My final product is impure, and I suspect side reactions. What are common side reactions?
A: The most common issues are oxidative damage to biomolecules and alkyne homocoupling.
-
Oxidative Damage: Especially problematic with proteins, the combination of Cu(II) and sodium ascorbate can generate reactive oxygen species (ROS) that damage amino acid residues like histidine and arginine.
-
Solution: Use a protective ligand like THPTA or BTTAA, which are designed to minimize ROS formation and are highly biocompatible. Ensure your reaction is deoxygenated by bubbling with argon or nitrogen, although this is less critical when a good ligand is used.
-
-
Alkyne Homocoupling (Glaser Coupling): Terminal alkynes can react with each other in the presence of copper to form diynes.
-
Solution: This is often caused by an insufficient amount of reducing agent or the absence of a strong copper-chelating ligand. Maintaining a slight excess of sodium ascorbate throughout the reaction can help prevent this.
-
Product Purification Challenges
Q: How do I effectively purify my PEGylated product from unreacted starting materials and catalyst?
A: Purification can be challenging due to the heterogeneous nature of the reaction mixture.
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Removing Copper: Copper must be removed, especially for biological applications.
-
Solution: After the reaction, add a chelating agent like EDTA to sequester the copper. Subsequent purification steps will then remove the copper-EDTA complex.
-
-
Separating PEGylated Product: The method depends on the nature of your product.
-
Solution:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller unreacted molecules and reagents.
-
Ion Exchange Chromatography (IEX): The PEG chain can shield surface charges on a protein, altering its isoelectric point. This change in charge can be exploited to separate the PEGylated protein from the unreacted native protein.
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities from large PEGylated biomolecules.
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Reverse Phase HPLC (RP-HPLC): Effective for purifying smaller PEGylated molecules and peptides.
-
-
Quantitative Data and Protocols
Table 1: Recommended Reagent Concentrations and Ratios for CuAAC
| Component | Typical Concentration/Ratio | Purpose & Notes |
| Alkyne (this compound) | 1.0 - 1.5 equivalents | Limiting reagent if it's the more complex/valuable component. |
| Azide | 1.5 - 3.0 equivalents | Often used in excess to drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM final concentration | The source of the catalytic copper. |
| Reducing Agent (Sodium Ascorbate) | 5 - 10x molar excess over copper | Reduces Cu(II) to the active Cu(I) state. Use a freshly prepared solution. |
| Copper(I) Ligand (e.g., THPTA) | 5x molar excess over copper | Stabilizes Cu(I), accelerates the reaction, and protects biomolecules. |
Experimental Protocol: General Bioconjugation with this compound
This protocol provides a general starting point for conjugating this compound to an azide-functionalized protein in an aqueous buffer. Optimization will be required for specific applications.
Materials:
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Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
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Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
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THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
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Reaction buffer (e.g., PBS)
-
Quenching solution (e.g., 100 mM EDTA)
Procedure:
-
Prepare Reactant Solution: In a microcentrifuge tube, combine your azide-functionalized protein and this compound in the reaction buffer. The final concentration of the limiting reagent is often in the low micromolar to millimolar range. A common starting point is a 2-fold molar excess of the PEG-alkyne relative to the azide groups on the biomolecule.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is recommended. Let this mixture sit for 1-2 minutes to allow the complex to form.
-
Add Catalyst: Add the copper/ligand premix to the solution containing the protein and PEG-alkyne. The final copper concentration should typically be between 50 and 250 µM.
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Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration 5-10 times that of the copper.
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Incubation: Gently mix the solution and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE (for proteins) or LC-MS (for smaller molecules).
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Quench Reaction: Stop the reaction by adding EDTA to chelate the copper catalyst.
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Purification: Purify the final conjugate using an appropriate method such as SEC or IEX to remove unreacted reagents, catalyst, and byproducts.
Visualizations
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for PEG-alkyne bioconjugation.
Caption: Decision tree for troubleshooting low product yield in click chemistry.
References
troubleshooting low yield in m-PEG25-Propargyl conjugation
Welcome to the technical support center for m-PEG25-Propargyl conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their PEGylation experiments. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, particularly those leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a polyethylene glycol (PEG) reagent with a methyl ether cap on one end and a propargyl group on the other. The "25" indicates the number of ethylene glycol units. Its primary application is in bioconjugation, where the propargyl group allows for a highly specific and efficient "click chemistry" reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), with molecules containing an azide group.[1][2][3] This is commonly used to attach the PEG chain to proteins, peptides, or other biomolecules to improve their pharmacokinetic properties, such as increasing solubility and in vivo half-life.[4][5]
Q2: What is "click chemistry" in the context of this reagent?
A2: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific. For this compound, this involves the CuAAC reaction where the terminal alkyne of the propargyl group reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.
Q3: What are the critical components of a successful CuAAC "click" reaction?
A3: A successful CuAAC reaction requires the alkyne-containing molecule (this compound), an azide-containing molecule, a copper(I) catalyst, and a reducing agent to maintain copper in its active Cu(I) state.
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Copper Source : Typically copper(II) sulfate (CuSO₄) is used.
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Reducing Agent : Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) catalyst in situ.
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Ligand (Optional but Recommended) : A ligand such as THPTA can stabilize the copper(I) catalyst, improve reaction efficiency, and protect the biomolecule from damage.
Troubleshooting Low Conjugation Yield
Low yield is a common issue in PEGylation reactions. The following sections break down potential causes and provide solutions.
Problem 1: Low or No Conjugation Detected
If you observe little to no formation of your desired PEGylated product, consider the following causes and solutions.
Cause 1: Inefficient Copper Catalysis
The Cu(I) catalyst is essential for the CuAAC reaction but is prone to oxidation.
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Solution :
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Use Fresh Reagents : Prepare a fresh solution of sodium ascorbate immediately before initiating the reaction.
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Deoxygenate Buffers : If your biomolecule is sensitive, deoxygenating the reaction buffer can help prevent the oxidation of the Cu(I) catalyst.
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Add a Ligand : Incorporate a copper-chelating ligand like THPTA to protect the catalyst and your biomolecule. A common molar ratio is 1:5 for Copper:Ligand.
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Cause 2: Suboptimal Reaction Conditions
The efficiency of the CuAAC reaction can be influenced by several parameters.
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Solution :
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pH : Ensure the reaction pH is within the optimal range, typically between 7 and 8.
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Temperature and Time : Most click reactions proceed efficiently at room temperature within 1-2 hours. However, optimizing both temperature (4°C to 37°C) and reaction time (up to 12 hours) may be necessary for challenging conjugations.
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Reagent Concentration : Ensure adequate concentrations of all reactants. Low concentrations can slow down the reaction rate.
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Cause 3: Issues with Starting Materials
Degradation or impurity of the starting materials can prevent the reaction from proceeding.
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Solution :
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Verify Reagent Quality : Ensure the this compound and the azide-functionalized molecule have not degraded. Check for proper storage conditions.
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Assess Purity : Impurities in the PEG reagent can compete with the desired reaction, leading to lower yields.
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Problem 2: Product Mixture with Unreacted Starting Material
If your final product contains a significant amount of unreacted biomolecule, the reaction may be incomplete or inefficient.
Cause 1: Incorrect Stoichiometry
An improper molar ratio of PEG to the target molecule can lead to incomplete conjugation.
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Solution :
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Optimize Molar Ratio : Systematically vary the molar excess of the this compound reagent. While a 1.2-fold excess of the azide molecule is often cited, an excess of the PEG reagent may be required. It is important to find a balance, as a large excess can complicate downstream purification.
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Quantitative Data: Stoichiometry Optimization
| Molar Ratio (PEG:Biomolecule) | Expected Outcome | Purification Challenge |
| 1:1 | High amount of unreacted biomolecule | Low |
| 3:1 | Increased mono-PEGylated product | Moderate |
| 5:1 | Higher yield of PEGylated product, risk of multi-PEGylation | Moderate to High |
| 10:1 | Potential for complete conjugation, high purification burden | High |
Cause 2: Steric Hindrance
The conjugation site on the biomolecule may be sterically hindered, preventing the bulky PEG chain from attaching efficiently.
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Solution :
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Modify Linker Length : If steric hindrance is suspected, using a PEG reagent with a longer spacer arm may improve accessibility to the reaction site.
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Reaction Environment : Adding organic co-solvents (e.g., DMSO, DMF) may alter the conformation of the biomolecule, potentially exposing the reaction site. This should be done cautiously to avoid denaturation.
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Experimental Protocols
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an azide-functionalized biomolecule with this compound.
Materials:
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This compound
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Azide-functionalized biomolecule
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
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Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
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THPTA stock solution (e.g., 250 mM in water)
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Sodium Ascorbate stock solution (freshly prepared, e.g., 500 mM in water)
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Desalting column for purification
Procedure:
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Dissolve Reactants : Dissolve the azide-functionalized biomolecule and this compound in the Reaction Buffer to the desired concentrations.
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Prepare Catalyst Premix : In a separate tube, mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio is common. Let it sit for 1-2 minutes.
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Initiate Reaction :
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Add the copper-ligand premix to the solution containing the biomolecule and PEG.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is typical.
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Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
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Purification : Remove excess PEG reagent and reaction byproducts using a desalting column or another suitable chromatography method like size-exclusion (SEC) or ion-exchange (IEX) chromatography.
Visual Guides
Experimental Workflow
Caption: General experimental workflow for this compound conjugation via CuAAC.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in PEGylation reactions.
References
- 1. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
optimizing copper catalyst concentration for m-PEG25-Propargyl click chemistry
Welcome to the technical support center for optimizing copper catalyst concentration in m-PEG25-Propargyl click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in this compound click chemistry?
The copper(I) catalyst is essential for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which is the foundation of "click chemistry". In this reaction, the copper(I) ion coordinates with the terminal alkyne of the this compound, significantly lowering the activation energy for the cycloaddition with an azide-functionalized molecule. This results in a rapid and highly specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2][3]
Q2: How is the active Cu(I) catalyst generated for the reaction?
The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, most commonly copper(II) sulfate (CuSO₄), using a reducing agent.[1][4] Sodium ascorbate is the most widely used reducing agent for this purpose due to its effectiveness and biocompatibility. The continuous reduction of any oxidized Cu(II) back to Cu(I) by sodium ascorbate maintains the catalytic cycle.
Q3: Why are ligands such as THPTA or BTTAA necessary?
Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing its disproportionation into Cu(0) and Cu(II), and protecting it from oxidation. Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA) are highly recommended for bioconjugation reactions as they enhance reaction rates and reduce cytotoxicity. They also help to prevent the precipitation of copper salts in aqueous buffers.
Q4: What are the typical starting concentrations for the copper catalyst?
For bioconjugation reactions, a final copper concentration in the range of 50 µM to 250 µM is a common starting point. The optimal concentration will depend on the specific substrates, their concentrations, and the reaction conditions. It is often recommended to perform a series of small-scale optimization reactions to determine the ideal copper concentration for a particular system.
Q5: How can I monitor the progress of my this compound click reaction?
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for monitoring the progress of click reactions. It allows for the separation and quantification of the starting materials (this compound and the azide-containing molecule) and the triazole product. Other techniques such as Mass Spectrometry (MS) can confirm the identity of the product, while SDS-PAGE can be used if one of the reactants is a protein, where a shift in molecular weight would be observed upon successful conjugation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Solution |
| Insufficient Catalyst Loading | The amount of copper catalyst may be too low for an efficient reaction. Increase the copper concentration in increments (e.g., from 50 µM to 100 µM, then to 250 µM) to find the optimal level. |
| Catalyst Inactivation | The Cu(I) catalyst may have been oxidized. Ensure that a fresh solution of sodium ascorbate is used as the reducing agent. A slight excess of sodium ascorbate can help prevent oxidation. |
| Ligand Issues | The ligand is crucial for stabilizing the Cu(I) catalyst. Ensure the correct ligand-to-copper ratio is used (typically 5:1). For reactions in aqueous buffers, a water-soluble ligand like THPTA is recommended. |
| Reactant Accessibility | For large biomolecules, the reactive sites (alkyne or azide) may be sterically hindered. Consider using a longer PEG linker to increase the distance between the biomolecule and the reactive group. |
| Copper Sequestration | Components in the reaction mixture, such as thiols (e.g., from buffers or proteins), can chelate and inactivate the copper catalyst. If possible, use buffers without chelating agents. If thiols are present, a higher copper concentration may be required. |
Issue 2: Reaction Reproducibility Problems
| Possible Cause | Solution |
| Inconsistent Reagent Preparation | Always prepare fresh stock solutions of sodium ascorbate, as it can degrade over time. Ensure accurate pipetting and consistent reagent concentrations across experiments. |
| Oxygen Exposure | Oxygen can oxidize the Cu(I) catalyst. While not always necessary, for sensitive reactions, de-gassing the reaction buffer can improve reproducibility. |
| Variability in Starting Materials | Ensure the purity and integrity of your this compound and azide-functionalized molecules. Impurities can inhibit the reaction. |
Issue 3: Presence of Side Products
| Possible Cause | Solution |
| Oxidative Homocoupling | In the absence of an azide or with insufficient catalyst turnover, the propargyl group can undergo oxidative homocoupling to form a dimer. Ensure a slight excess of sodium ascorbate is present to maintain a reducing environment. |
| Protein Aggregation/Precipitation | High concentrations of copper can sometimes lead to protein aggregation. Ensure adequate mixing and consider using a copper-chelating ligand to minimize this effect. If aggregation persists, try lowering the copper concentration or performing the reaction at a lower temperature. |
Data Presentation: Optimizing Copper Sulfate Concentration
The following table summarizes the effect of varying CuSO₄ concentration on the reaction yield and purity for a model click reaction between this compound and an azide-functionalized fluorescent dye.
| Final CuSO₄ Concentration (µM) | Ligand:Cu Ratio (THPTA) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 25 | 5:1 | 2 | 35 | 90 | Incomplete reaction |
| 50 | 5:1 | 2 | 75 | 95 | Good yield, clean reaction |
| 100 | 5:1 | 1 | >95 | >98 | Optimal, fast and clean |
| 250 | 5:1 | 1 | >95 | 96 | Potential for minor side products |
| 500 | 5:1 | 1 | >95 | 85 | Increased side products/aggregation |
Note: This data is illustrative and the optimal conditions may vary depending on the specific reactants and conditions.
Experimental Protocols
General Protocol for this compound Click Chemistry
This protocol outlines a general procedure for the copper-catalyzed click reaction between an this compound functionalized molecule and an azide-containing molecule.
Materials:
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This compound functionalized molecule
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Azide-functionalized molecule
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Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
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Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
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Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
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Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
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Reaction Setup: In a microcentrifuge tube, combine the this compound functionalized molecule and the azide-functionalized molecule in the desired molar ratio (a 1:1.2 to 1:1.5 ratio is common) in the reaction buffer.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is typical. For example, to achieve a final copper concentration of 100 µM in a 100 µL reaction, you would mix 0.5 µL of 20 mM CuSO₄ with 2.5 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.
-
Add Catalyst: Add the catalyst premix to the reaction tube containing the alkyne and azide.
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Initiate Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
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Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or another suitable analytical method.
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Purification: Once the reaction is complete, the PEGylated product can be purified to remove the copper catalyst, excess reagents, and byproducts. Common purification methods include Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Reverse-Phase HPLC (RP-HPLC).
Visualizations
Caption: General experimental workflow for this compound click chemistry.
Caption: Decision tree for troubleshooting low yield in click chemistry reactions.
References
m-PEG25-Propargyl stability issues and degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of m-PEG25-Propargyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker. It consists of a methoxy-capped PEG chain with 25 ethylene glycol units, terminating in a propargyl group. The propargyl group contains a terminal alkyne, which is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). Its primary application is in bioconjugation, where it serves as a hydrophilic spacer to link molecules of interest, such as proteins, peptides, or small molecules, to other molecules or surfaces functionalized with an azide group.
Q2: How should I store and handle this compound to ensure its stability?
A2: Proper storage and handling are critical for maintaining the integrity of this compound.[1][2] It is recommended to:
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Storage Temperature: Store at -20°C or lower for long-term stability.[1][2]
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Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.[1]
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Protection from Light: Keep the container tightly sealed and protected from light, as light can accelerate degradation.
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Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. After use, flush the vial with an inert gas before resealing. For preparing stock solutions, use anhydrous solvents like DMF or DMSO.
Q3: Is the propargyl group stable during conjugation reactions, such as EDC/NHS coupling?
A3: Under typical EDC/NHS coupling conditions, which are generally performed at a neutral to slightly basic pH (7-8.5) and at room temperature, the terminal alkyne of the propargyl group is generally stable and unreactive. However, it is crucial to avoid harsh acidic or basic conditions and the presence of certain metal catalysts that could potentially react with the alkyne.
Q4: What are the potential degradation pathways for this compound?
A4: Degradation can occur at two main sites: the PEG backbone and the propargyl group.
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PEG Backbone: The polyethylene glycol chain is susceptible to oxidative degradation. This process can be initiated by heat, light, and transition metal ions, leading to chain cleavage and the formation of various byproducts, including aldehydes, ketones, and carboxylic acids.
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Propargyl Group: The propargyl ether linkage can undergo oxidation, especially in the presence of certain catalysts, which may lead to the formation of β-alkoxy-enones or other oxidation products. While generally stable, the terminal alkyne can also undergo hydration or homocoupling, particularly in the presence of copper catalysts if not properly controlled during click chemistry reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield in Click Chemistry | Degraded this compound: Improper storage or handling may have led to the degradation of the propargyl group. | Ensure the reagent has been stored at -20°C under an inert atmosphere and protected from light. Use a fresh vial if degradation is suspected. |
| Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in CuAAC. | Use a freshly prepared solution of a reducing agent like sodium ascorbate to reduce Cu(II) to Cu(I) in situ. Ensure all buffers are deoxygenated. | |
| Alkyne Homocoupling: A common side reaction in CuAAC where two alkyne groups react with each other. | Use a copper-coordinating ligand such as TBTA or THPTA to stabilize the Cu(I) catalyst and minimize side reactions. Optimize the stoichiometry of reactants. | |
| Unexpected Side Products in Conjugation | PEG Backbone Degradation: Exposure to oxidative conditions during the reaction or workup. | Use deoxygenated buffers and consider adding a chelating agent like EDTA to scavenge trace metal ions that can catalyze oxidation. |
| Hydrolysis of Activated Esters (if applicable): If this compound is part of a molecule with an NHS ester, this group is highly susceptible to hydrolysis, especially at high pH. | Perform conjugation reactions promptly after activation. Maintain the pH in the optimal range (typically 7.0-8.5 for NHS esters). | |
| Poor Solubility of Conjugate | Insufficient PEGylation: The hydrophilic PEG chain may not be sufficient to solubilize a very hydrophobic molecule. | While this compound has a fixed length, for future experiments, consider a longer PEG chain if solubility is a major concern. |
| Variability Between Experiments | Inconsistent Reagent Quality: "Aging" of PEG solutions can lead to changes in pH and the formation of reactive impurities like aldehydes and peroxides. | Use fresh, high-quality reagents for each experiment. If using a stock solution, prepare it fresh and store it properly. Avoid repeated freeze-thaw cycles. |
Stability and Degradation Data
Table 1: General Stability of PEG Solutions under Different Storage Conditions
| Storage Condition | Temperature | Light Exposure | Atmosphere | Expected Stability | Key Degradation Pathway |
| Recommended | -20°C | Dark | Inert (Argon/Nitrogen) | > 1 year | Minimal degradation |
| Refrigerated | 4°C | Dark | Air | Months | Slow oxidation |
| Room Temperature | 20-25°C | Dark | Air | Weeks to months | Oxidation |
| Accelerated | > 40°C | Light | Air | Days to weeks | Accelerated oxidation |
Data is generalized from studies on various PEG molecules and is intended as a guideline.
Table 2: Potential Degradation Products of this compound
| Component | Degradation Pathway | Potential Degradation Products | Analytical Detection Method |
| PEG Backbone | Oxidation | Formaldehyde, acetaldehyde, formic acid, glycolic acid, shorter PEG fragments with aldehyde or carboxylate end groups. | LC-MS, GC-MS (after derivatization) |
| Propargyl Ether | Oxidation | β-alkoxy-enones, other carbonyl compounds. | LC-MS/MS |
| Terminal Alkyne | Hydration | Methyl ketone | LC-MS |
| Terminal Alkyne | Homocoupling (CuAAC side reaction) | Di-alkyne dimer | MALDI-TOF MS, LC-MS |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under stressed conditions.
1. Materials:
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This compound
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Buffers: pH 4 (e.g., acetate), pH 7.4 (e.g., phosphate), pH 9 (e.g., borate)
-
Oxidizing agent: 3% Hydrogen peroxide (H₂O₂)
-
High-purity water
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Quenching agent (for oxidative stress): e.g., sodium bisulfite
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HPLC or LC-MS system with a suitable column (e.g., C18)
2. Sample Preparation:
-
Prepare a stock solution of this compound in high-purity water or a suitable organic solvent at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor solution.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours).
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points. Quench the reaction with a suitable agent before analysis.
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Thermal Degradation: Incubate the stock solution (in a solid or solution state) at an elevated temperature (e.g., 80°C) for various time points.
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Photostability: Expose the stock solution to a controlled light source (as per ICH guidelines) for a defined period.
4. Analysis:
-
At each time point, take an aliquot of the stressed sample, neutralize if necessary (for acid/base hydrolysis), and dilute to a suitable concentration for analysis.
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Analyze the samples by HPLC-UV or preferably LC-MS to quantify the remaining this compound and identify any degradation products.
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A control sample (unstressed) should be analyzed at each time point for comparison.
5. Data Interpretation:
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Calculate the percentage of degradation for each condition.
-
Use LC-MS data to propose structures for the observed degradation products based on their mass-to-charge ratio and fragmentation patterns.
Visualizations
References
Technical Support Center: m-PEG25-Propargyl in Bioconjugation
Welcome to the technical support center for m-PEG25-Propargyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding its use in bioconjugation, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Yield of the Desired Conjugate
Q1: My click reaction with this compound is resulting in a low yield of the desired product. What are the potential causes?
A1: Low or no yield in a CuAAC reaction is a common issue that can often be traced back to the reaction conditions or the integrity of the reagents. Here are the most common culprits and their solutions:
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Inactive Catalyst: The active catalyst in CuAAC is Copper(I). It is readily oxidized to the inactive Copper(II) state by dissolved oxygen in your reaction mixture.
-
Solution: Ensure all buffers and solvent systems are deoxygenated before use by sparging with an inert gas like argon or nitrogen. It is also crucial to use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to continually regenerate the Cu(I) catalyst during the reaction.[1]
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Suboptimal Reagent Concentrations: The stoichiometry of the reactants and catalytic components is critical for an efficient reaction.
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Solution: A slight excess of the this compound (e.g., 1.1 to 1.5 equivalents) relative to the azide-containing biomolecule can help drive the reaction to completion. The copper catalyst is typically used at 1-5 mol%, with the reducing agent (sodium ascorbate) at 5-10 mol%.[1]
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Inhibited Catalyst: Components in your reaction mixture, such as chelating agents (e.g., EDTA) or high concentrations of thiols, can sequester the copper catalyst, rendering it unavailable for the reaction.
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Solution: Purify your biomolecule to remove any interfering substances before the conjugation reaction. If copper sequestration is suspected, you can try increasing the catalyst concentration or adding a sacrificial metal ion like Zn(II) that may preferentially bind to the interfering species.[2]
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Poor Accessibility of the Reactive Groups: In large biomolecules like proteins, the azide or alkyne groups may be buried within the structure, making them inaccessible for reaction.
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Solution: Consider performing the reaction under partially denaturing conditions (e.g., by adding a small amount of a denaturant like DMSO) to expose the reactive handles.[2]
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Issue 2: Presence of Unexpected Byproducts
Q2: I'm observing a significant byproduct with a molecular weight roughly double that of my this compound reagent in my HPLC-MS analysis. What is this species and how can I prevent its formation?
A2: This is a classic sign of oxidative homocoupling of the terminal alkyne, also known as a Glaser coupling reaction.[3] This side reaction is catalyzed by copper ions, particularly in the presence of oxygen, and results in the formation of a diyne-linked dimer of your this compound.
Prevention Strategies:
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Strict Oxygen Exclusion: As with preventing catalyst deactivation, thoroughly deoxygenating all reaction components is the first line of defense against Glaser coupling.
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Use of a Reducing Agent: Maintaining a sufficient excess of a reducing agent like sodium ascorbate throughout the reaction is critical to keep the copper in the Cu(I) state, which minimizes the oxidative side reaction.
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Copper-Coordinating Ligands: The use of a copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), not only accelerates the desired click reaction but also helps to stabilize the Cu(I) oxidation state and prevent the formation of homocoupled byproducts.
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Order of Reagent Addition: It is best practice to pre-mix the copper sulfate with the ligand before adding it to the reaction mixture containing the alkyne and azide. The reaction should then be initiated by the addition of the sodium ascorbate. Avoid adding the reducing agent directly to the copper solution without the stabilizing ligand present.
Q3: Are there other potential side reactions I should be aware of?
A3: While Glaser coupling is the most prominent side reaction for the propargyl group, other issues can arise:
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Isomerization to an Allene: Under certain conditions, such as elevated temperatures, the propargyl group can isomerize to a less reactive allene. It is therefore advisable to conduct click reactions at room temperature unless optimization studies suggest otherwise.
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Reactions with Ascorbate Byproducts: The oxidation of sodium ascorbate can generate reactive carbonyl species that may lead to side reactions with amine residues (e.g., lysine) on proteins. The addition of a scavenger, such as aminoguanidine, can help to mitigate these unwanted modifications.
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PEG Linker Instability: While generally stable, the poly(ethylene glycol) chain can be susceptible to degradation under harsh acidic or basic conditions, or through oxidation. It is important to maintain the pH of your reaction within a suitable range (typically pH 6.5-8.0) and to avoid exposure to strong oxidizing agents.
Issue 3: Post-Reaction Purification Challenges
Q4: How can I effectively remove the copper catalyst after the reaction?
A4: Residual copper can be toxic to cells and can interfere with downstream applications, so its removal is a critical step. Several methods can be employed:
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Chelating Agents: Washing the reaction mixture with a solution of a strong chelating agent like EDTA will complex with the copper ions, allowing for their removal through subsequent purification steps like dialysis or size-exclusion chromatography.
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Scavenger Resins: Passing the reaction mixture through a column containing a copper-scavenging resin is a highly effective method for reducing copper to very low levels.
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Precipitation: In some cases, the copper can be precipitated as copper sulfide by the addition of sodium sulfide. However, this must be done at a neutral or slightly basic pH to avoid the generation of toxic hydrogen sulfide gas.
Quantitative Data Summary
While the exact extent of side reactions is highly dependent on the specific reaction conditions and the nature of the biomolecule, the following table provides a general overview of the factors influencing the formation of the major byproduct, the Glaser coupling dimer.
| Parameter | Condition Favoring Low Side Product | Condition Favoring High Side Product |
| Oxygen | Deoxygenated buffers and inert atmosphere | Reaction open to air |
| Reducing Agent | Freshly prepared, in stoichiometric excess | Old or insufficient amount |
| Ligand | Present (e.g., THPTA, TBTA) | Absent |
| Temperature | Room Temperature | Elevated Temperature |
| pH | Neutral to slightly basic (6.5-8.0) | Harshly acidic or basic |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation of this compound to an Azide-Containing Protein
This protocol provides a starting point for the copper-catalyzed click reaction. Optimization may be required for your specific system.
Materials:
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Azide-functionalized protein solution
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This compound
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Reaction Buffer (e.g., Phosphate-buffered saline, pH 7.4, deoxygenated)
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Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deoxygenated water)
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THPTA ligand stock solution (e.g., 50 mM in deoxygenated water)
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Sodium Ascorbate stock solution (prepare fresh, e.g., 100 mM in deoxygenated water)
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Aminoguanidine hydrochloride stock solution (optional, e.g., 100 mM in deoxygenated water)
Procedure:
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In a microcentrifuge tube, combine the azide-functionalized protein and this compound in the deoxygenated reaction buffer to the desired final concentrations. A 1.5 to 5-fold molar excess of this compound is a good starting point.
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In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is often used.
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Add the catalyst premix to the protein/PEG mixture.
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(Optional) Add the aminoguanidine solution to a final concentration of 5 mM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.
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Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC-MS).
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Once the reaction is complete, proceed with purification to remove excess reagents and the copper catalyst.
References
Technical Support Center: Purification of m-PEG25-Propargyl Labeled Proteins
Welcome to the technical support center for the purification of m-PEG25-Propargyl labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of proteins labeled using this specific PEGylation reagent and subsequent click chemistry conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound labeled proteins?
A1: The primary challenges arise from the heterogeneity of the reaction mixture after labeling and click chemistry.[] This mixture can contain the desired PEGylated protein, unreacted protein, excess this compound reagent, byproducts from the click reaction (such as the copper catalyst in CuAAC), and potentially multi-PEGylated species.[] The purification strategy must effectively separate these components while maintaining the integrity and activity of the target protein.
Q2: Which purification techniques are most suitable for this compound labeled proteins?
A2: A multi-step purification approach is often necessary. The most common techniques include:
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Size Exclusion Chromatography (SEC): Effective for removing unreacted, smaller molecules like excess PEG reagent and click chemistry components based on size.[]
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Ion Exchange Chromatography (IEX): Separates proteins based on charge differences. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated and non-PEGylated forms.[]
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Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity and can be effective in separating different PEGylated species.[]
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Affinity Chromatography: Can be used if the protein has an affinity tag or if a tag is introduced during the click chemistry step (e.g., a biotin tag).
Q3: How can I remove the copper catalyst after a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A3: Residual copper can be detrimental to your protein and downstream applications. It can be removed by:
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Chelating Agents: Washing the reaction mixture with a solution containing a chelating agent like EDTA. The copper-EDTA complex is water-soluble and can be removed through buffer exchange.
-
Copper Scavenger Resins: These solid-phase scavengers selectively bind to copper and can be easily removed by filtration.
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Dialysis or Diafiltration: Exchanging the buffer against a large volume of a buffer containing a chelating agent.
Q4: How do I remove unreacted this compound reagent?
A4: Due to its smaller size compared to the labeled protein, the excess reagent can be efficiently removed using:
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Size Exclusion Chromatography (Desalting Column): A quick and effective method for separating small molecules from larger proteins.
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Dialysis or Diafiltration: Using a membrane with a molecular weight cutoff (MWCO) that allows the small PEG reagent to pass through while retaining the larger protein. For a reagent like this compound (molecular weight around 1200 Da), a 10 kDa MWCO membrane is generally suitable.
Q5: How can I quantify the efficiency of my PEGylation and purification?
A5: Several methods can be used to assess the degree of PEGylation and the purity of your final product:
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SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein.
-
HPLC Analysis (SEC, IEX, RP-HPLC): These techniques can separate and quantify the different species in your sample, allowing you to determine the percentage of PEGylated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight, confirming the addition of the PEG chain.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low Yield of Purified PEGylated Protein
Question: I am getting a very low recovery of my PEGylated protein after purification. What could be the issue?
Answer: Low recovery can be due to several factors. Consider the following:
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Protein Precipitation: Your protein may be precipitating on the chromatography column or during buffer exchange.
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Solution: Ensure your protein is soluble in all buffers used. You may need to adjust the pH, ionic strength, or add stabilizing agents.
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Non-specific Binding: The PEGylated protein might be binding irreversibly to the chromatography resin.
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Solution: For ion exchange, try altering the pH or using a salt gradient for elution. For hydrophobic interaction chromatography, consider using a less hydrophobic resin or adding non-ionic detergents to the elution buffer.
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-
Inefficient Elution: The elution conditions may not be strong enough to release your protein from the column.
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Solution: For IEX, increase the salt concentration in the elution buffer. For affinity chromatography, you may need to increase the concentration of the competing ligand.
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Protein Degradation: Proteases in your sample could be degrading your protein.
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Solution: Add protease inhibitors to your buffers and keep your samples cold.
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Presence of Contaminants in the Final Product
Question: My purified protein sample still contains unreacted protein or excess PEG reagent. How can I improve the purity?
Answer: The presence of contaminants indicates that the purification strategy is not optimal for separating the different components of your reaction mixture.
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Unreacted Protein: If you are using IEX, the charge difference between the PEGylated and un-PEGylated protein may not be sufficient for separation.
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Solution: Optimize the pH and salt gradient for IEX. Alternatively, consider using a different technique like Hydrophobic Interaction Chromatography (HIC) as an additional purification step.
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-
Excess PEG Reagent or Click Chemistry Components: This suggests that the size-based separation was not effective.
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Solution: Ensure you are using a desalting column with the appropriate exclusion limit for your protein. For dialysis, use a membrane with a suitable MWCO and perform multiple buffer changes.
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Issues with Click Chemistry Reaction
Question: The click chemistry reaction to attach a reporter molecule to my this compound labeled protein is inefficient. What could be the problem?
Answer: Inefficient click chemistry can be due to several factors related to the reagents and reaction conditions.
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Copper Catalyst Inactivation (for CuAAC): The Cu(I) catalyst is prone to oxidation.
-
Solution: Prepare the sodium ascorbate solution fresh for each experiment and consider degassing your solutions to remove oxygen. Using a copper-chelating ligand can also help stabilize the Cu(I) state.
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Interfering Substances: Components in your buffer or sample may be interfering with the reaction.
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Solution: Buffers containing primary amines (like Tris) should be avoided if your labeling chemistry targets amines. Thiols (from DTT or cysteine residues) can also interfere with some click reactions. Perform a buffer exchange before proceeding with the click reaction.
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Steric Hindrance: The propargyl group on the PEG chain might be in a location on the protein that is not easily accessible to the azide-containing reporter molecule.
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Solution: While difficult to change post-labeling, this is a consideration during the design of the labeling strategy.
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Experimental Protocols
The following are generalized protocols for the purification of this compound labeled proteins. Note: These are starting points and should be optimized for your specific protein of interest.
General Workflow
The overall process for labeling and purifying your protein is as follows:
General workflow for labeling and purification.
Protocol 1: Size Exclusion Chromatography (SEC) / Desalting
This protocol is ideal for removing small molecules like excess this compound, copper catalysts, and other click chemistry reagents.
Table 1: SEC/Desalting Parameters
| Parameter | Recommendation |
| Column Type | Desalting column (e.g., Sephadex G-25) |
| Mobile Phase | Buffer compatible with your protein (e.g., PBS, pH 7.4) |
| Flow Rate | 1-5 mL/min (depending on column size) |
| Sample Volume | < 30% of the total column bed volume |
| Detection | UV at 280 nm |
Methodology:
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Equilibrate the desalting column with at least 5 column volumes of your desired buffer.
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Apply your sample to the column.
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Elute the protein with the equilibration buffer. The larger PEGylated protein will elute in the void volume, while smaller molecules will be retained longer.
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Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
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Pool the fractions containing your purified protein.
Protocol 2: Ion Exchange Chromatography (IEX)
IEX separates proteins based on their net charge. PEGylation often shields surface charges, causing the PEGylated protein to elute at a different salt concentration than the un-PEGylated form.
Ion Exchange Chromatography workflow.
Table 2: IEX Chromatography Parameters (Example for Cation Exchange)
| Parameter | Recommendation |
| Column Type | Cation exchange column (e.g., SP Sepharose) |
| Binding Buffer (A) | 20 mM MES, pH 6.0 |
| Elution Buffer (B) | 20 mM MES, 1 M NaCl, pH 6.0 |
| Flow Rate | 1 mL/min |
| Gradient | 0-50% Buffer B over 20 column volumes |
| Detection | UV at 280 nm |
Methodology:
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Equilibrate the column with Binding Buffer.
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Load the protein sample (after desalting to remove excess salt).
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Wash the column with Binding Buffer until the UV baseline is stable.
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Apply a linear gradient of Elution Buffer to elute the bound proteins. The PEGylated protein is expected to elute at a lower salt concentration than the native protein.
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Collect fractions and analyze by SDS-PAGE to identify the fractions containing the purified PEGylated protein.
Protocol 3: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on hydrophobicity.
Table 3: RP-HPLC Parameters
| Parameter | Recommendation |
| Column Type | C4 or C18 reversed-phase column |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1 mL/min |
| Gradient | 20-80% Buffer B over 30 minutes |
| Detection | UV at 220 nm or 280 nm |
Methodology:
-
Equilibrate the column with the starting mobile phase composition (e.g., 20% B).
-
Inject the protein sample.
-
Run the gradient to elute the proteins. PEGylated proteins are often more hydrophobic and will elute at a higher acetonitrile concentration.
-
Collect fractions and analyze for the presence of your target protein.
By following these guidelines and protocols, you can develop a robust purification strategy for your this compound labeled proteins, leading to a highly pure product for your downstream applications.
References
Technical Support Center: Overcoming Solubility Challenges with m-PEG25-Propargyl Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with m-PEG25-Propargyl conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a PEG-based linker containing a methoxy-terminated polyethylene glycol (PEG) chain of 25 units and a terminal propargyl group.[1] The propargyl group is used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] The PEG chain is hydrophilic and generally enhances the aqueous solubility of molecules it is conjugated to.[2][3] While this compound itself is soluble in water and many organic solvents like DMSO and DMF, the solubility of its conjugates can vary significantly.[4]
Q2: Why is my this compound conjugate poorly soluble in aqueous buffer?
A2: While the PEG linker enhances hydrophilicity, the overall solubility of the conjugate is determined by the combined properties of the linker and the attached molecule. Poor aqueous solubility is often due to the following factors:
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Hydrophobic Conjugated Molecule: If the molecule conjugated to the PEG linker is large and hydrophobic, it can counteract the solubilizing effect of the PEG chain.
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pH of the Solution: If the conjugated molecule contains ionizable groups, the pH of the buffer can significantly impact solubility. For instance, a carboxylic acid group will be less soluble at a pH at or below its pKa.
-
High Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its solubility limit, leading to precipitation or aggregation.
-
Ionic Strength: High salt concentrations can sometimes decrease the solubility of a substance, a phenomenon known as "salting out".
Q3: What is the best buffer to use for dissolving and reacting my conjugate?
A3: The choice of buffer is critical. For solubilization, it is important to consider the properties of the conjugated molecule. If the conjugate has a carboxylic acid group, using a buffer with a pH well above the pKa (e.g., pH 7.0-8.5) will ensure it is in its more soluble deprotonated form. Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point. Avoid buffers that contain primary amines, such as Tris or glycine, if you are performing a reaction that targets amines, as they will compete.
Q4: Can I use organic solvents to dissolve my conjugate?
A4: Yes, using a water-miscible organic co-solvent is a standard approach for highly hydrophobic conjugates. Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective for creating a concentrated stock solution, which can then be added dropwise to a vigorously stirred aqueous buffer.
Q5: Will heating or sonication help dissolve my conjugate?
A5: Gentle warming (e.g., to 30-40°C) and sonication can be effective in dissolving the conjugate and breaking up aggregates. However, use caution, as excessive heat can degrade sensitive biomolecules that may be part of the conjugate.
Troubleshooting Guide
Problem: The this compound conjugate is insoluble or has precipitated from an aqueous solution.
Below is a logical workflow to diagnose and solve the solubility problem.
Caption: Troubleshooting workflow for insoluble this compound conjugates.
Data Presentation: Solubility of this compound Conjugates
The absolute solubility of a specific conjugate will depend on the properties of the attached molecule. The following tables provide general guidance on the solubility of the this compound linker and a qualitative assessment for its conjugates.
Table 1: General Solubility of this compound Linker
| Solvent | Solubility of Linker | Suitability for Conjugates | Notes |
| Water (pH < 5) | Moderate | Low | Not recommended if the conjugate contains an acid moiety. |
| Aqueous Buffers (pH > 7) | High | Variable (pH dependent) | Recommended starting point, especially for conjugates with acidic groups. |
| DMSO, DMF | High | High | Excellent for creating concentrated stock solutions. |
| Methanol, Ethanol | High | Variable | Good solubility for the linker; conjugate solubility depends on the attached molecule. |
| Dichloromethane, Chloroform | High | Variable | Suitable for the linker and some hydrophobic conjugates. |
Table 2: Illustrative Solubility Limits for a Hypothetical Hydrophobic Drug-m-PEG25-Propargyl Conjugate
| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) |
| PBS (pH 7.4) | 25 | < 0.1 |
| PBS (pH 8.5) | 25 | 0.5 - 1.0 |
| 5% DMSO in PBS (pH 7.4) | 25 | 2 - 5 |
| 10% Ethanol in Water | 25 | 1 - 2 |
| PBS (pH 7.4) | 37 | 0.2 - 0.5 |
Note: These are estimated values. The actual solubility must be determined empirically for each specific conjugate.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is recommended for conjugates with ionizable groups that are expected to be soluble in aqueous solutions with proper pH management.
Caption: Experimental workflow for solubilization by pH adjustment.
Methodology:
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Weigh the Conjugate: Accurately weigh a small amount (e.g., 1-5 mg) of your lyophilized this compound conjugate into a microcentrifuge tube.
-
Initial Suspension: Add a small volume of deionized water or a slightly acidic/neutral buffer (e.g., pH 6.0) to create a slurry.
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pH Adjustment: While gently vortexing, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to raise the pH to between 7.0 and 8.5. The conjugate should dissolve as the pH increases.
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Final Volume: Once fully dissolved, add your desired buffer (e.g., PBS, pH 7.4) to reach the final target concentration.
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Verification: Check the final pH of the solution and adjust if necessary.
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Optional Sonication: A brief, gentle sonication can be used to break up any remaining micro-aggregates.
Protocol 2: Solubilization using a Co-solvent
This protocol is recommended for highly hydrophobic conjugates that do not dissolve sufficiently using pH adjustment alone.
Caption: Experimental workflow for the co-solvent solubilization method.
Methodology:
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Weigh the Conjugate: Accurately weigh the desired amount of your conjugate into a microcentrifuge tube.
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Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO, DMF) to completely dissolve the conjugate, aiming for a high concentration (e.g., 20-100 mg/mL).
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Prepare Aqueous Buffer: In a separate tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).
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Combine: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. It is crucial to add the concentrated organic stock to the stirring aqueous buffer to avoid precipitation.
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Final Concentration: Ensure the final percentage of the organic co-solvent is low (typically <5% v/v) to minimize its impact on subsequent experiments. If the solution becomes cloudy, the solubility limit has been exceeded.
References
impact of steric hindrance on m-PEG25-Propargyl reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of m-PEG25-Propargyl, with a specific focus on the impact of steric hindrance on its reactivity in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups? A1: this compound is a heterobifunctional linker molecule used extensively in bioconjugation and for creating Proteolysis Targeting Chimeras (PROTACs).[1] It features a long polyethylene glycol (PEG) chain with 25 repeating units. Its two primary reactive groups are:
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A terminal propargyl group (-C≡CH), which is used for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with azide-functionalized molecules.[1][2][3]
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A terminal carboxylic acid group (-COOH), which is readily conjugated to primary amines (e.g., lysine residues on proteins) through stable amide bond formation, typically using EDC/NHS chemistry.[4]
Q2: How does the long PEG25 chain affect the reactivity of the terminal groups? A2: The PEG25 chain significantly influences the molecule's properties. As a long, hydrophilic spacer, it enhances the solubility of the resulting conjugate. However, it also creates steric hindrance, which can be a double-edged sword. While this "shielding" effect can protect the conjugated biomolecule from enzymatic degradation and reduce immunogenicity, it can also physically block the accessibility of the terminal propargyl and carboxyl groups, potentially slowing down reaction rates. The inherent flexibility of the PEG chain can help mitigate this, but it remains a critical factor to consider during experimental design.
Q3: What is "steric hindrance" in the context of this compound? A3: Steric hindrance refers to the spatial arrangement of atoms in a molecule that obstructs a chemical reaction. With this compound, the long, coiled PEG chain can fold over and crowd the reactive propargyl or carboxyl ends. This "molecular bulk" makes it more difficult for other reactant molecules (like an azide or an amine on a protein) to approach the reactive sites, thereby potentially decreasing the reaction rate.
Q4: Is a longer PEG chain always better? A4: Not necessarily. While longer PEG chains provide a more effective hydrophilic shield and can improve the pharmacokinetic profile of a drug, they also create greater steric hindrance. The optimal PEG linker length must be carefully considered and often determined empirically for each specific application to achieve the desired balance of solubility, stability, biological activity, and reaction efficiency. Shorter linkers may minimize steric concerns but could be less effective at solubilizing hydrophobic molecules.
Troubleshooting Guides
Guide 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Propargyl Group
Problem: My CuAAC "click" reaction with this compound is slow or has a low yield.
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Potential Cause 1: Steric Hindrance
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Explanation: The PEG25 chain may be sterically hindering the propargyl group, preventing efficient access for the azide-containing molecule. This effect can be more pronounced with bulky or complex biomolecules.
-
Solution:
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Optimize the Catalyst System: The choice of the copper source and, more importantly, the stabilizing ligand is crucial. For sterically demanding reactions, using polydentate ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble derivatives (e.g., THPTA) is essential as they can accelerate the reaction and protect the catalyst.
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Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., overnight at 4°C or for several hours at room temperature). A modest increase in temperature may also improve the rate, but this must be balanced with the stability of the biomolecule.
-
Use a Molar Excess of One Reagent: If one of your reactants is more precious, consider using a 5 to 20-fold molar excess of the other (e.g., the azide molecule) to drive the reaction to completion.
-
-
-
Potential Cause 2: Inefficient or Oxidized Copper Catalyst
-
Explanation: The CuAAC reaction requires a Copper(I) catalyst. If your copper source is Copper(II) (e.g., CuSO₄), it must be reduced in situ. Oxygen in the reaction can oxidize the active Cu(I) back to the inactive Cu(II) state.
-
Solution:
-
Use a Fresh Reducing Agent: Always use a fresh solution of a reducing agent like sodium ascorbate at a 2 to 10-fold molar excess over the copper catalyst.
-
Degas Solvents: Before starting the reaction, thoroughly degas all buffers and solvents to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: For sensitive reactions, running the entire experiment under an inert atmosphere of nitrogen or argon can prevent catalyst oxidation.
-
-
-
Potential Cause 3: Substrate Aggregation
-
Explanation: Hydrophobic regions on your biomolecule or linker may cause aggregation in aqueous buffers, burying the reactive groups and making them inaccessible.
-
Solution:
-
Add Denaturants or Solvating Agents: Incorporating a small amount of a denaturing agent like SDS or a co-solvent like DMSO can help to solvate the molecules and expose the reactive sites.
-
-
Guide 2: Amide Coupling with the Carboxylic Acid Group (EDC/NHS Chemistry)
Problem: My final product is impure or shows low conjugation efficiency after the EDC/NHS reaction.
-
Potential Cause 1: Hydrolysis of the Activated NHS Ester
-
Explanation: The O-acylisourea intermediate formed by EDC and the NHS ester it creates are both susceptible to hydrolysis in aqueous solutions, which regenerates the original carboxylic acid and reduces coupling efficiency. The rate of hydrolysis increases significantly at higher pH.
-
Solution:
-
Work Quickly: Add the activated this compound solution to your amine-containing molecule immediately after the activation step.
-
Control pH: Perform the activation step in a buffer at a slightly acidic pH (e.g., 0.1 M MES, pH 6.0). The subsequent coupling reaction with the amine is most efficient at a pH of 7.2-8.5. Avoid excessively basic conditions.
-
Use a Non-Amine Buffer: For the activation step, use a buffer that does not contain primary amines or carboxylates (e.g., MES buffer) to avoid competing reactions.
-
-
-
Potential Cause 2: Multiple PEGylation Sites
-
Explanation: If your target biomolecule (e.g., a protein) has multiple primary amines (like lysine residues), you may get a mixture of products with varying numbers of PEG linkers attached.
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of the activated PEG linker to your target molecule. Using a lower molar excess of the PEG reagent will favor mono-PEGylation.
-
-
-
Potential Cause 3: Low Reactivity of the Target Amine
-
Explanation: The primary amine on your target molecule may itself be sterically hindered or have low nucleophilicity, leading to a slow or inefficient reaction.
-
Solution:
-
Increase Reaction Time/Temperature: Allow the reaction to proceed longer (e.g., overnight at 4°C).
-
Optimize pH: Ensure the pH of the coupling buffer is between 7.2 and 8.5 to deprotonate the primary amine, increasing its nucleophilicity, without excessively accelerating NHS-ester hydrolysis.
-
-
Quantitative Data and Reaction Parameters
Table 1: Comparative Properties of Propargyl-PEGn-Acid Linkers This table illustrates how PEG chain length impacts key physicochemical properties. As the number of PEG units (n) increases, so do the molecular weight and hydrophilicity, which can also correlate with increased steric hindrance.
| Property | Propargyl-PEG3-acid | Propargyl-PEG8-acid | This compound (-acid) | Impact of Increasing PEG Length (n) |
| Molecular Weight ( g/mol ) | ~217.2 | ~437.4 | ~1185.3 | Increases, leading to a larger hydrodynamic radius. |
| Linker Length (Å) | ~16.5 | ~31.8 | ~93.8 | Increases, providing greater distance between conjugated molecules. |
| Hydrophilicity | Moderate | High | Very High | Increases, improving the solubility of the conjugate. |
| Potential Steric Hindrance | Low | Moderate | High | Increases, which can shield the conjugate but may also hinder the accessibility of reactive groups. |
| Flexibility | Moderate | High | Very High | Increases, which can help to offset some of the steric hindrance by allowing the reactive group to adopt a more favorable orientation. |
Table 2: Recommended Reaction Conditions for CuAAC Bioconjugation This table provides a starting point for optimizing the CuAAC reaction to overcome potential steric hindrance.
| Parameter | Recommended Range/Value | Rationale |
| Azide:Propargyl Molar Ratio | 5:1 to 20:1 | Using an excess of the less sterically hindered or more available reactant drives the reaction towards completion. |
| Copper(II) Sulfate (CuSO₄) | 0.2–1 mM | Serves as the catalyst precursor. |
| Sodium Ascorbate | 2–10 mM (2-10 fold excess to Cu) | Acts as the reducing agent to generate the active Cu(I) catalyst in situ. |
| Cu(I) Stabilizing Ligand (e.g., THPTA) | 1–5 mM (at least 1:1 ratio with Cu) | Accelerates the reaction and protects the biomolecule from potential copper-induced damage, which is critical for hindered systems. |
| Reaction Time | 2 hours at RT to overnight at 4°C | Longer incubation times may be necessary for sterically hindered substrates. |
| Solvent | Aqueous buffer (e.g., PBS) with optional co-solvents like DMSO or t-BuOH/H₂O. | Co-solvents can help solubilize reactants and break up aggregates. |
Visualizations: Workflows and Concepts
Caption: Steric hindrance from the m-PEG25 chain can shield the propargyl group.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: Two-stage experimental workflow for bioconjugation.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Amide Coupling
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine on a target molecule (e.g., a protein).
Materials:
-
Target molecule with primary amines in an amine-free buffer (e.g., PBS).
-
This compound.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: PBS, pH 7.2-7.5.
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5.
-
Desalting column for purification.
Methodology:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use, as they are moisture-sensitive.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS over the this compound.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation to Target Molecule:
-
Immediately add the activated PEG solution to your target molecule, which has been dissolved in or buffer-exchanged into the Coupling Buffer (pH 7.2-7.5).
-
The reaction of the NHS-activated PEG with primary amines is most efficient at this pH range.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess reagents and byproducts by running the reaction mixture through a desalting column or via dialysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified molecule to the propargyl group of the purified PEGylated biomolecule from Protocol 1.
Materials:
-
Purified Propargyl-PEGylated biomolecule.
-
Azide-modified molecule.
-
Copper(II) Sulfate (CuSO₄).
-
Sodium Ascorbate.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand.
-
Reaction Buffer: PBS, pH 7.4.
Methodology:
-
Reagent Preparation: Prepare fresh stock solutions of CuSO₄, Sodium Ascorbate, and THPTA in water.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Propargyl-PEGylated biomolecule and the azide-modified molecule (at a 5-20 fold molar excess) in the Reaction Buffer.
-
Add THPTA to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.2-1 mM.
-
-
Initiation: Initiate the click reaction by adding sodium ascorbate to a final concentration of 2-10 mM.
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate product to remove the copper catalyst, excess reagents, and byproducts using an appropriate chromatography method (e.g., Size-Exclusion Chromatography or RP-HPLC). Optionally, a copper-chelating agent like EDTA can be added before purification.
References
Technical Support Center: m-PEG25-Propargyl and Glaser-Hay Coupling
Welcome to the technical support center for minimizing byproducts in Glaser-Hay coupling reactions involving m-PEG25-Propargyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Glaser-Hay coupling reaction?
The Glaser-Hay coupling is a chemical reaction that forms a symmetric 1,3-diyne from a terminal alkyne.[1][2] It is an oxidative homocoupling reaction catalyzed by copper(I) salts, typically in the presence of a base and an oxidant.[1] A common modification, known as the Hay coupling, utilizes a soluble copper(I) catalyst with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can accelerate the reaction.[2][3]
Q2: What are the common challenges when using this compound in a Glaser-Hay coupling reaction?
The primary challenge is the formation of undesired homocoupled byproducts, which can be difficult to separate from the desired product due to the large and potentially flexible nature of the PEG chain. The PEG moiety can also introduce steric hindrance, potentially slowing down the reaction rate. Additionally, as with other Glaser-Hay reactions, protein oxidation can be a concern when working with biological molecules.
Q3: How can I minimize the formation of homocoupled this compound diyne?
Several strategies can be employed to minimize homocoupling. One effective method is to maintain a low reaction temperature. Additionally, the presence of a reducing agent can help prevent the oxidation of the Cu(I) catalyst, which is a key step in the Glaser coupling mechanism. The choice of ligand and careful control of reaction stoichiometry are also crucial.
Q4: What is the role of the ligand in the Glaser-Hay coupling?
Ligands, such as TMEDA or bipyridyl derivatives, coordinate with the copper catalyst, influencing its solubility and reactivity. The choice of ligand can have a significant impact on the reaction rate and selectivity. For instance, certain bipyridyl ligands have been shown to be superior in some aqueous bioconjugation reactions.
Q5: Can I perform the Glaser-Hay coupling in an aqueous environment?
Yes, the Glaser-Hay coupling can be performed in aqueous solutions, which is particularly relevant for bioconjugation applications. However, reaction conditions such as pH need to be carefully optimized to ensure both efficient coupling and the stability of the biomolecules involved.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Glaser-Hay coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Steric Hindrance from PEG Chain: The large this compound molecule may hinder access to the catalytic site. 2. Suboptimal Reaction Conditions: Incorrect temperature, pH, or solvent can reduce efficiency. 3. Catalyst Inactivation: The copper catalyst may be oxidized or poisoned. | 1. Increase reaction time or slightly elevate the temperature (monitor for byproduct formation). 2. Optimize reaction conditions systematically (see Experimental Protocols below). Screen different ligands. 3. Add a reducing agent like ascorbic acid to maintain the Cu(I) state. Ensure all reagents and solvents are pure. |
| High Amount of Homocoupled Byproduct | 1. Reaction Temperature is Too High: Higher temperatures can favor the homocoupling side reaction. 2. Excessive Oxygen: While an oxidant is needed, too much can accelerate homocoupling. 3. Inappropriate Ligand: The chosen ligand may not provide sufficient selectivity. | 1. Maintain a low reaction temperature (e.g., 0-4 °C) after the initial setup. 2. Control the introduction of air or oxygen to the reaction mixture. 3. Experiment with different ligands, such as bidentate nitrogenous ligands, to find one that favors the desired reaction. |
| Difficulty in Purifying the Final Product | 1. Similar Properties of Product and Byproduct: The PEGylated product and homocoupled byproduct may have similar solubility and chromatographic behavior. | 1. Optimize the reaction to minimize byproduct formation. 2. Employ high-resolution purification techniques such as preparative HPLC or size-exclusion chromatography. |
| Evidence of Protein Degradation (in bioconjugation) | 1. Oxidative Damage: The reaction conditions, particularly the presence of copper and oxygen, can lead to protein oxidation. 2. Inappropriate pH: Extreme pH values can denature proteins. | 1. Add catalase to the reaction mixture to break down hydrogen peroxide, a potential byproduct. 2. Include radical scavengers in the reaction. 3. Optimize the pH to a range where the protein is stable and the reaction proceeds efficiently. |
Experimental Protocols
Protocol 1: General Glaser-Hay Coupling of this compound
This protocol is a starting point and may require optimization for your specific substrate.
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried flask under an inert atmosphere, add CuCl (0.05 equivalents) and TMEDA (0.1 equivalents).
-
Add the anhydrous, degassed solvent and stir until the catalyst and ligand are fully dissolved.
-
In a separate flask, dissolve this compound (1 equivalent) in the same solvent.
-
Slowly add the this compound solution to the catalyst mixture via syringe pump over several hours to maintain a low concentration of the alkyne.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding an aqueous solution of EDTA to chelate the copper.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Modified Protocol to Minimize Homocoupling
This protocol incorporates strategies to reduce the formation of the homocoupled byproduct.
Materials:
-
Same as Protocol 1, with the addition of a reducing agent (e.g., Ascorbic acid or Tin(II) 2-ethylhexanoate).
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the reducing agent (0.1 equivalents) to the catalyst solution and stir.
-
Cool the reaction flask to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in the solvent as in Protocol 1.
-
Slowly add the this compound solution to the cold catalyst mixture over an extended period.
-
Maintain the reaction temperature at 0-4 °C and monitor its progress.
-
Work-up and purification are the same as in Protocol 1.
Visualizations
Caption: Mechanism of Glaser-Hay Homocoupling.
Caption: Troubleshooting Workflow for Glaser-Hay Coupling.
References
Validation & Comparative
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide Featuring m-PEG25-Propargyl
For Researchers, Scientists, and Drug Development Professionals
The design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker connecting the target protein ligand and the E3 ligase recruiter plays a pivotal role. Among the diverse array of linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of how PEG linker length, with a special focus on the long-chain m-PEG25-Propargyl, influences PROTAC performance. The information presented is supported by experimental data from various studies to aid in the rational design of next-generation protein degraders.
The Critical Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer; it is a critical determinant of the molecule's efficacy.[1][2] Its length, composition, and attachment points directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3][4] The formation of a productive ternary complex is an absolute prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.
An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, the systematic variation of linker length is a key optimization strategy in PROTAC development.
This compound: A Tool for Extensive Linker Scaffolding
This compound is a long-chain PEG-based PROTAC linker that offers several advantages in PROTAC design and synthesis. The 25-unit PEG chain provides a significant extension, which can be beneficial for spanning larger distances between the target protein and the E3 ligase, particularly for challenging targets. The terminal propargyl group is a key feature, enabling efficient and modular synthesis of PROTACs via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction. This allows for the rapid assembly of PROTAC libraries with diverse warheads and E3 ligase ligands.
Comparative Analysis of PEG Linker Length on PROTAC Performance
Systematic studies have demonstrated that the optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance, as measured by half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Table 1: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)
| Linker (PEG Units) | E3 Ligase | Cell Line | DC50 (µM) | Dmax (%) | Key Observations | Reference |
| 0 (No PEG) | CRBN | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. | |
| 1 | CRBN | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. | |
| 2 | CRBN | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. | |
| 3 | VHL | MV4-11 | 0.055 | 85 | Potency can be highly dependent on the specific PROTAC architecture. | |
| 4 | VHL | MV4-11 | 0.020 | 95 | Further extension of the linker can improve potency. | |
| 5 | VHL | MV4-11 | 0.015 | >98 | An optimal linker length can be identified for maximal degradation. | |
| 6 | VHL | MV4-11 | 0.030 | 92 | Exceeding the optimal length can lead to a decrease in potency. |
Table 2: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1)
| Linker Length (atoms) | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations | Reference |
| < 12 | VHL | Inactive | N/A | A minimum linker length is required for activity. | |
| 21 | VHL | 3 | 96 | An optimal linker length leads to high potency. | |
| 29 | VHL | 292 | 76 | Excessively long linkers can reduce efficacy. |
Table 3: Impact of Linker Composition on Degradation of Bruton's Tyrosine Kinase (BTK)
| Linker Composition | E3 Ligase | Potency | Key Observations | Reference |
| < 4 PEG units | CRBN | Impaired | Shorter linkers may cause steric repulsion. | |
| ≥ 4 PEG units | CRBN | Potent | Longer linkers can be more effective for this target. |
Table 4: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Length (atoms) | E3 Ligase | Degradation Efficacy | Key Observations | Reference |
| 12 | VHL | Effective | Demonstrates the principle of PROTAC-mediated degradation. | |
| 16 | VHL | More Potent | A modest increase in linker length can significantly improve potency. |
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
References
A Comparative Guide to Copper-Free Click Chemistry Alternatives for m-PEG25-Propargyl
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate linker is a critical determinant of experimental success. While m-PEG25-Propargyl is a valuable tool for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the inherent cytotoxicity of copper catalysts has spurred the development of copper-free click chemistry alternatives. This guide provides an objective comparison of the leading alternatives to this compound, focusing on their performance in copper-free ligation strategies, supported by experimental data and detailed protocols.
The two predominant copper-free click chemistry platforms are Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse Electron-Demand Diels-Alder (IEDDA) reactions. SPAAC utilizes strained cyclooctynes, such as Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides.[1][2] The IEDDA reaction, on the other hand, involves the rapid ligation of a tetrazine with a strained alkene, most commonly a trans-cyclooctene (TCO).[3][4]
Performance Comparison of Copper-Free Click Chemistry Reagents
The choice between these alternatives is multifaceted, depending on the specific application's requirements for reaction speed, stability, size, and hydrophilicity.
| Feature | DBCO (via SPAAC) | BCN (via SPAAC) | TCO-Tetrazine (via IEDDA) |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | Inverse Electron-Demand Diels-Alder |
| Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | ~0.6 - 1.0[5] | ~0.06 - 0.1 | N/A |
| Second-Order Rate Constant (k₂) with Tetrazine (M⁻¹s⁻¹) | N/A | Slower than TCO | Up to 10⁶ |
| Relative Reaction Rate | Faster than BCN with aliphatic azides | Slower than DBCO with aliphatic azides, but faster with aromatic azides | Significantly faster than SPAAC reactions |
| Stability | Less stable than BCN in the presence of reducing agents like GSH | More stable than DBCO in the presence of thiols | Generally stable, but can be influenced by substituents |
| Size | Larger | Smaller | Variable |
| Hydrophilicity | More hydrophobic | Less hydrophobic | Can be tuned with PEG linkers |
| Key Advantages | High reactivity, widely commercially available. | Small size, good stability. | Extremely fast kinetics, excellent for in vivo applications. |
| Key Disadvantages | Potential for side reactions with thiols. | Slower reaction kinetics compared to DBCO. | Synthesis of some derivatives can be complex. |
Experimental Protocols
Detailed methodologies for the conjugation of these alternative linkers to proteins are provided below. These protocols focus on the use of N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine residues) on proteins.
Protocol 1: Protein Conjugation with DBCO-PEG-NHS Ester
This protocol details the activation of a protein with a DBCO-PEG linker for subsequent reaction with an azide-modified molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., spin desalting column)
Procedure:
-
Preparation of DBCO-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Antibody Conjugation: Add a 10- to 50-fold molar excess of the freshly prepared DBCO-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10-20% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-PEG-NHS ester using a desalting column equilibrated with a suitable storage buffer for the protein.
-
Characterization (Optional): The degree of labeling (DOL) can be determined by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.
Protocol 2: Protein Conjugation with BCN-PEG-NHS Ester
This protocol outlines the procedure for labeling a protein with a BCN-PEG linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-PEG-NHS Ester (e.g., BCN-PEG4-NHS Ester)
-
Anhydrous DMSO
-
Spin desalting columns (e.g., 7K MWCO)
Procedure:
-
Preparation of BCN-PEG-NHS Ester Stock Solution: Prepare a fresh 10 mM stock solution of the BCN-PEG-NHS ester in anhydrous DMSO.
-
Reaction Setup: Add a 10-20 fold molar excess of the BCN-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 60-90 minutes with gentle mixing.
-
Purification: Remove the excess, unreacted linker using a spin desalting column equilibrated with PBS (pH 7.4).
Protocol 3: Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol describes a two-step process for conjugating two different proteins using the IEDDA reaction.
Materials:
-
Protein 1 and Protein 2 in PBS buffer
-
TCO-PEG-NHS Ester (e.g., TCO-PEG12-NHS ester)
-
Methyl-tetrazine-PEG-NHS Ester (e.g., methyl-tetrazine-PEG8-NHS ester)
-
1 M NaHCO₃
-
Spin desalting columns
Procedure:
-
Activation of Protein 1 with TCO-NHS Ester:
-
To 100 µg of Protein 1 in 100 µL of PBS, add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of TCO-PEG12-NHS ester to the mixture.
-
Incubate at room temperature for 60 minutes.
-
Purify the TCO-activated Protein 1 using a spin desalting column.
-
-
Activation of Protein 2 with Tetrazine-NHS Ester:
-
To 100 µg of Protein 2 in 100 µL of PBS, add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of methyl-tetrazine-PEG8-NHS ester to the mixture.
-
Incubate at room temperature for 60 minutes.
-
Purify the tetrazine-activated Protein 2 using a spin desalting column.
-
-
Cross-linking Reaction:
-
Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio.
-
Incubate for 30-60 minutes at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (absorption between 510-550 nm).
-
Visualizing Copper-Free Click Chemistry
The following diagrams illustrate the fundamental mechanisms and workflows of the discussed copper-free click chemistry reactions.
Conclusion
The selection of a copper-free click chemistry reagent as an alternative to this compound is a critical decision that hinges on the specific demands of the intended application. For scenarios requiring rapid kinetics, particularly in vivo, the TCO-tetrazine IEDDA reaction is the superior choice. When employing SPAAC, DBCO-based linkers offer faster reaction rates than BCN with aliphatic azides, making them suitable for many bioconjugation applications. However, BCN's smaller size and enhanced stability in the presence of thiols present a significant advantage in certain biological contexts. The inclusion of PEG spacers in all these linkers can further modulate their properties, enhancing solubility and reducing steric hindrance. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal copper-free click chemistry tool for their scientific endeavors.
References
A Comparative Guide to HPLC-Based Purity Validation of m-PEG25-Propargyl Conjugate
For Researchers, Scientists, and Drug Development Professionals
The precise characterization and purity assessment of polyethylene glycol (PEG) linkers are critical in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The m-PEG25-Propargyl conjugate, a heterobifunctional linker, offers a terminal alkyne for "click" chemistry and a methoxy-terminated PEG chain to enhance solubility and provide a flexible spacer. Ensuring the purity of this linker is paramount for the efficacy, safety, and reproducibility of the final therapeutic.
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of this compound conjugate, offering detailed experimental protocols and a discussion of alternative analytical techniques.
Comparison of HPLC Methods for Purity Analysis
The selection of an appropriate HPLC method for this compound conjugate depends on the specific impurities to be resolved and the desired level of analytical detail. Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion HPLC (SEC-HPLC) are two commonly employed techniques.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion HPLC (SEC-HPLC) |
| Principle of Separation | Based on hydrophobicity. | Based on hydrodynamic radius (size and shape in solution). |
| Primary Application | High-resolution separation of the main conjugate from non-PEGylated precursors, reactants with different polarity, and isomers. | Separation of the conjugate from high molecular weight aggregates and low molecular weight reactants or degradation products. |
| Strengths | - Excellent resolving power for closely related species.- High efficiency and sensitivity. | - Mild, non-denaturing conditions.- Robust and straightforward method development. |
| Limitations | - Potential for on-column degradation of sensitive molecules.- May require universal detectors due to the lack of a strong chromophore in the PEG chain. | - Lower resolution for molecules of similar size.- Not suitable for separating isomers. |
| Typical Purity Achieved | >95% | >95% (for size-based impurities) |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD)
This method is highly effective for separating the this compound conjugate from its potential impurities based on differences in their polarity.
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 100 µg/mL using the initial mobile phase composition as the diluent.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
Size-Exclusion HPLC (SEC-HPLC) with Refractive Index (RI) Detection
This method is suitable for identifying and quantifying high molecular weight aggregates or residual low molecular weight starting materials.
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate at a concentration of 2 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | SEC column with an appropriate pore size for the molecular weight range of the conjugate and its impurities. |
| Mobile Phase | 150 mM Sodium Phosphate Buffer, pH 7.0 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | Ambient |
| Detector | Refractive Index (RI) Detector |
| Injection Volume | 20 µL |
Potential Impurities in this compound Synthesis
Understanding the synthetic route of this compound is crucial for identifying potential impurities. A common synthetic pathway starts from a methoxy-PEG-hydroxyl precursor.
Based on this pathway, potential impurities that may be present in the final product include:
-
Unreacted Starting Materials: m-PEG25-OH and propargyl alcohol.
-
Intermediate Species: m-PEG25-OTs.
-
Side-Products: Di-propargyl ether formed from the self-condensation of propargyl alcohol.
Alternative Detection Methods
Due to the lack of a strong UV-Vis chromophore in the PEG backbone, alternative detection methods are often necessary for accurate quantification.
| Detector | Principle | Advantages | Disadvantages |
| Charged Aerosol Detector (CAD) | Nebulizes the eluent, dries the aerosol, charges the particles, and measures the charge. | - High sensitivity.- Wide dynamic range.- More uniform response for different analytes compared to ELSD.[1] | - Requires volatile mobile phases.- Response can be influenced by mobile phase composition. |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent, evaporates the solvent, and detects the analyte particles by light scattering. | - Universal detection for non-volatile analytes.- Compatible with gradient elution. | - Lower sensitivity compared to CAD.- Non-linear response.- Response is dependent on analyte properties (e.g., particle size, refractive index).[1] |
| Refractive Index (RI) Detector | Measures the change in the refractive index of the eluent as the analyte passes through the detector cell. | - Truly universal detector. | - Not compatible with gradient elution.- Lower sensitivity.- Sensitive to temperature and flow rate fluctuations. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates the ions based on their mass-to-charge ratio. | - Provides molecular weight information for peak identification.- High sensitivity and selectivity. | - Higher cost and complexity.- May require specific mobile phase additives. |
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the HPLC-based purity validation of this compound conjugate.
Logical Relationship of HPLC Data in Purity Assessment
HPLC data is a cornerstone of the overall purity assessment, providing critical information that, when combined with other analytical techniques, gives a comprehensive purity profile.
References
A Comparative Guide to the LC-MS Analysis of m-PEG25-Propargyl Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules with polyethylene glycol (PEG) is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecules. The use of discrete PEG (dPEG®) reagents, such as m-PEG25-Propargyl, offers significant advantages over traditional polydisperse PEGs by ensuring batch-to-batch consistency and producing a homogeneous product with a specific molecular weight. The propargyl group enables highly efficient and specific conjugation to azide-functionalized molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the characterization of these PEGylated reaction products. It provides crucial information on reaction completion, purity of the conjugate, and accurate mass confirmation. This guide offers a comparative overview of LC-MS analysis for this compound reaction products, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
While LC-MS is the gold standard for the detailed characterization of dPEG® conjugates, other techniques can provide complementary information. The choice of analytical method depends on the specific information required, the sample matrix, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Key Performance Parameters |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates molecules based on their physicochemical properties followed by mass-to-charge ratio detection. | High sensitivity and specificity; provides accurate molecular weight information and can identify impurities and byproducts.[1][2] | Can be complex to develop methods for large, heterogeneous molecules; potential for ion suppression from matrix components. | Mass accuracy, limit of detection (LOD), limit of quantification (LOQ), linearity. |
| HPLC-UV (High-Performance Liquid Chromatography with UV Detection) | Separates molecules based on polarity, and detection is based on the absorbance of UV light by chromophores. | Simple, robust, and widely available. | This compound and its conjugates may lack a strong chromophore, leading to low sensitivity.[3] | LOD: ~5 µg/mL.[3] |
| HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detection) | Separates molecules based on polarity; detects non-volatile analytes by light scattering. | Universal detection for non-volatile compounds, suitable for molecules without a strong chromophore.[3] | Lower sensitivity compared to MS; response can be non-linear. | Good linearity can be achieved with a log-log plot. |
| SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) | Separates proteins based on their molecular weight. | Can indicate an increase in molecular size upon PEGylation. | Provides an apparent molecular weight, not the exact mass; low resolution for PEGylated species. | Banding pattern can monitor the progress of the PEGylation reaction. |
| MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) | Measures the mass-to-charge ratio of ionized molecules in the gas phase. | Can provide molecular weight information for the intact conjugate. | Can be challenging for high molecular weight or heterogeneous samples; may not be suitable for quantitative analysis. | Mass accuracy. |
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol provides a general guideline for the conjugation of an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., peptide, protein, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized water
-
Organic solvent (e.g., DMSO or DMF) if needed to dissolve reactants
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in the reaction buffer to a desired concentration.
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the azide-functionalized molecule at a desired molar ratio (e.g., 1.5:1).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes.
-
Add the CuSO₄/THPTA complex to the reaction mixture containing the PEG and azide components.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reactants should be optimized for the specific application.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Quenching and Purification (Optional):
-
The reaction can be quenched by adding EDTA.
-
The final conjugate can be purified using techniques such as size-exclusion chromatography (SEC) or reversed-phase HPLC.
-
LC-MS Analysis of the Reaction Mixture
This protocol outlines a general method for the analysis of the this compound click chemistry reaction products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.
-
Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%) and increase it to a high percentage (e.g., 95%) over a period of 10-20 minutes to elute the reactants and products.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-10 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: A range that covers the expected molecular weights of the reactants and the product (e.g., m/z 300-2000).
-
Data Acquisition: Full scan mode to detect all ions. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used if target ions are known.
Data Presentation
The following table summarizes the expected molecular weights for the starting material and a hypothetical reaction product.
| Compound | Chemical Formula (this compound) | Theoretical Monoisotopic Mass (Da) |
| This compound | C₅₄H₁₀₆O₂₅ | 1154.70 |
| m-PEG25-Triazole-Molecule (Hypothetical) | Varies based on azide molecule | 1154.70 + Mass of Azide Molecule |
Visualizations
Experimental Workflow for LC-MS Analysis
Caption: Workflow for the LC-MS analysis of this compound click reaction products.
Logical Relationship of Click Chemistry Reaction
Caption: Logical relationship of the CuAAC reaction components.
References
A Comparative Guide to CuAAC and SPAAC for m-PEG25-Propargyl Conjugation
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of polyethylene glycol (PEG) chains to biomolecules or surfaces is a critical step in enhancing therapeutic efficacy, improving solubility, and extending circulation half-life. The "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), have emerged as powerful tools for such modifications. This guide provides an objective comparison of these two methods for the conjugation of m-PEG25-Propargyl, a monofunctional PEG with a terminal alkyne group.
This comparison will delve into the core principles of each reaction, present extrapolated quantitative data based on analogous systems, provide detailed experimental protocols, and visualize the reaction workflows to aid in selecting the most suitable conjugation strategy.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to potential copper cytotoxicity, requiring careful ligand selection and purification.[1] | High, suitable for in vivo and live-cell applications.[2] |
| Reaction Rate | Generally faster (second-order rate constants typically 1-100 M⁻¹s⁻¹).[3] | Generally slower, highly dependent on the cyclooctyne used (second-order rate constants typically 10⁻³-1 M⁻¹s⁻¹).[3] |
| Reactants | Terminal alkyne (e.g., this compound) and an azide. | Strained cyclooctyne (e.g., DBCO, BCN) and an azide. The this compound would need to be reacted with an azide-functionalized strained cyclooctyne in a separate step if the target molecule does not possess a strained alkyne. |
| Reagent Accessibility | Simple terminal alkynes and azides are readily available. | Strained cyclooctynes can be more complex and expensive to synthesize or purchase.[4] |
| Side Reactions | Potential for oxidative homocoupling of alkynes. Copper can also catalyze the generation of reactive oxygen species. | Some strained alkynes can react with thiols. |
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole isomer. | Forms a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). |
Quantitative Data Comparison
| Parameter | CuAAC with Propargyl-PEG | SPAAC with Common Cyclooctynes |
| Second-Order Rate Constant (k₂) | ~1 - 100 M⁻¹s⁻¹ | ~0.01 - 1 M⁻¹s⁻¹ (for DBCO) |
| Typical Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Typical Yield | > 90% | > 85% |
| Reactant Concentration | 10 µM - 10 mM | 100 µM - 50 mM |
| Temperature | Room Temperature | Room Temperature to 37°C |
Note: Reaction rates and yields are highly dependent on the specific azide, solvent, temperature, and, in the case of CuAAC, the copper source and ligand used. For SPAAC, the choice of the strained cyclooctyne (e.g., DBCO, BCN, DIFO) will significantly impact the reaction kinetics.
Experimental Protocols
The following are generalized protocols for the conjugation of an azide-containing molecule to this compound using CuAAC and for the conjugation of an azide-containing molecule to a DBCO-functionalized PEG as a representative SPAAC reaction.
Protocol 1: CuAAC Conjugation of this compound
This protocol describes the conjugation of an azide-modified molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO/water)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
DMSO (if needed for solubility)
-
EDTA solution (for quenching)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, dissolve the this compound and the azide-functionalized molecule in the reaction buffer to the desired final concentrations (e.g., 1 mM of each). If solubility is an issue, a minimal amount of DMSO can be added (final concentration should be kept low, typically <10%).
-
Catalyst Preparation: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules.
-
Initiation of Reaction: Add the copper/ligand complex to the mixture of this compound and the azide. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).
-
Quenching: Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Purification: Purify the final conjugate using a suitable method to remove excess reagents and byproducts. For larger biomolecules, SEC or dialysis are common.
Protocol 2: SPAAC Conjugation with a DBCO-PEG derivative
This protocol describes a representative SPAAC reaction where a DBCO-functionalized PEG is conjugated to an azide-modified molecule. This illustrates the alternative approach where the PEG contains the strained alkyne.
Materials:
-
DBCO-PEG25-NHS ester (or other activated DBCO-PEG)
-
Molecule with a primary amine to be functionalized with DBCO-PEG (if starting from a non-functionalized molecule)
-
Azide-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4 or HEPES, pH 7.2)
-
DMSO or DMF (for dissolving the DBCO-reagent)
-
Purification system (e.g., SEC or dialysis)
Procedure:
This protocol assumes you are starting with an azide-functionalized molecule and a DBCO-PEG.
-
Reactant Preparation: Dissolve the DBCO-PEG derivative in the reaction buffer. Dissolve the azide-functionalized molecule in a compatible solvent.
-
Reaction Setup: Combine the DBCO-PEG and the azide-functionalized molecule in the reaction buffer. A molar excess of the DBCO-PEG (e.g., 1.5-5 equivalents) is often used to ensure complete consumption of the azide.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS or HPLC.
-
Purification: Once the reaction is complete, purify the final conjugate using an appropriate method such as SEC or dialysis to remove any unreacted DBCO-PEG and other small molecules.
Mandatory Visualizations
Reaction Mechanisms
Caption: Simplified workflow of the CuAAC reaction.
Caption: Simplified workflow of the SPAAC reaction.
Conclusion: Making the Right Choice
The decision between CuAAC and SPAAC for the conjugation of this compound is highly dependent on the specific application.
CuAAC is the preferred method when:
-
High reaction speed is critical.
-
The experimental system is not sensitive to the presence of copper (e.g., in vitro applications with purified components).
-
Cost and reagent accessibility are significant factors.
SPAAC is the superior choice for:
-
In vivo or live-cell applications where the cytotoxicity of copper is a major concern.
-
Applications that demand high biocompatibility and mild reaction conditions.
-
Situations where the introduction of a copper catalyst and subsequent removal steps would be problematic.
For the direct conjugation of this compound, CuAAC is the more straightforward approach. To utilize SPAAC, one would typically react the azide-containing molecule with a strained cyclooctyne that has been functionalized with a PEG chain. Researchers should carefully weigh the trade-offs between reaction kinetics, biocompatibility, and reagent availability to select the optimal click chemistry strategy for their specific research and development needs.
References
Assessing the In Vivo Stability of m-PEG25-Propargyl Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the efficacy, safety, and pharmacokinetic profile of a therapeutic agent. The m-PEG25-Propargyl linker, a methoxy-terminated polyethylene glycol chain of 25 units with a terminal propargyl group, is a popular choice for attaching molecules via "click" chemistry. This guide provides an objective comparison of the expected in vivo stability of the this compound linker with other common linker types, supported by general experimental data for PEGylated molecules and detailed protocols for assessing in vivo stability.
The Role of PEG in In Vivo Stability
Polyethylene glycol (PEG) is widely employed in bioconjugation to enhance the therapeutic properties of molecules.[1][2] The covalent attachment of PEG chains, a process known as PEGylation, offers several advantages:
-
Extended Circulatory Half-Life: PEG increases the hydrodynamic size of the conjugated molecule, which reduces its rate of clearance by the kidneys.[1] This leads to a longer circulation time in the bloodstream.
-
Protection from Proteolysis: The hydrated PEG chain creates a protective shield around the conjugated molecule, sterically hindering the approach of proteolytic enzymes and reducing its degradation.[1]
-
Improved Solubility and Stability: PEGylation can enhance the solubility and overall stability of therapeutic agents.[1]
-
Reduced Immunogenicity: By masking the surface of the bioconjugate, PEG can reduce its recognition by the immune system.
The length of the PEG chain is a critical parameter, with longer chains generally providing a greater increase in hydrodynamic size and, consequently, a longer half-life.
The Propargyl Group and Linkage Stability
The propargyl group of the this compound linker contains a terminal alkyne, which is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." The resulting triazole linkage is known for its high stability under a wide range of chemical and biological conditions. This type of linkage is considered non-cleavable, meaning it is not designed to be broken down by specific enzymes or physiological conditions in the body.
Comparative Analysis of Linker Stability
While direct, quantitative in vivo stability data for the this compound linker is not extensively available in peer-reviewed literature, its stability can be inferred from the known properties of its components (PEG and the triazole linkage). The following table compares the expected in vivo performance of the this compound linker with other common classes of linkers used in bioconjugation.
| Linker Type | Linkage Chemistry | Expected In Vivo Stability | Key Characteristics |
| This compound | Triazole (via Click Chemistry) | High | Non-cleavable; PEG chain enhances half-life and reduces immunogenicity. |
| Maleimide | Thioether | Moderate to High | Generally stable, but can undergo retro-Michael reaction leading to deconjugation. |
| Hydrazone | Hydrazone | Low (pH-sensitive) | Designed to be cleaved in the acidic environment of endosomes/lysosomes. |
| Disulfide | Disulfide | Low (Redox-sensitive) | Designed to be cleaved in the reducing environment inside cells. |
| Peptide | Amide | Variable (Enzyme-sensitive) | Stability depends on the specific peptide sequence and its susceptibility to proteases. |
Experimental Protocols for Assessing In Vivo Stability
To empirically determine the in vivo stability of a bioconjugate utilizing an this compound linker, a pharmacokinetic (PK) study in an animal model is essential. The primary goal is to quantify the concentration of the intact bioconjugate, the total parent molecule (conjugated and unconjugated), and any free, released payload over time in plasma.
Key Methodologies:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be developed to specifically detect the intact bioconjugate or the total parent molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique to quantify both the intact bioconjugate and the free payload with high specificity and sensitivity.
General In Vivo Stability Assessment Protocol (using LC-MS):
-
Animal Dosing: Administer the bioconjugate intravenously to a suitable animal model (e.g., mice or rats) at a predetermined dose.
-
Plasma Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours) into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.
-
Sample Preparation:
-
For Intact Bioconjugate Analysis:
-
Use affinity capture, such as protein A/G beads, to isolate the bioconjugate from the plasma matrix.
-
Elute the captured bioconjugate and analyze by LC-MS.
-
-
For Free Payload Analysis:
-
Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the small molecule payload by LC-MS/MS.
-
-
-
Data Analysis:
-
Generate concentration-time profiles for the intact bioconjugate and the free payload.
-
Calculate key pharmacokinetic parameters, including the half-life (t½) of the bioconjugate.
-
The stability of the linker is inversely proportional to the rate of appearance of the free payload in the plasma.
-
Visualizing Experimental Workflows
To further clarify the process of assessing in vivo stability, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for in vivo stability assessment of a bioconjugate.
References
The Great Divide: A Comparative Analysis of m-PEG25-Propargyl and Alkyl Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the linker in a Proteolysis Targeting Chimera (PROTAC) is far more than a simple bridge. It is a critical determinant of efficacy, dictating the potency, selectivity, and physicochemical properties of the entire molecule. This guide provides an objective comparison of a long-chain, hydrophilic m-PEG25-Propargyl linker against traditional alkyl linkers, supported by a synthesis of publicly available experimental data.
The choice between a polyethylene glycol (PEG)-based linker, such as this compound, and a classic alkyl chain can significantly impact the ability of a PROTAC to induce the degradation of a target protein.[1][] Alkyl and PEG chains are the most prevalently used motifs in PROTAC linker design.[3] This is largely due to their synthetic accessibility, inherent flexibility, and the relative ease with which their lengths can be modified.[3][4] While both provide flexibility, their differing chemical compositions give rise to distinct properties that can be leveraged in PROTAC design. Alkyl linkers are hydrophobic, which can affect the solubility of the PROTAC, whereas PEG linkers are hydrophilic, often improving water solubility and compatibility with physiological environments.
The this compound linker is a long-chain PEG linker functionalized with a terminal propargyl group. This propargyl group allows for "click" chemistry, a highly efficient and specific reaction for attaching the linker to one of the PROTAC's ligands. The long PEG chain (25 units) imparts significant hydrophilicity and flexibility to the PROTAC molecule.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative data from studies on different PROTACs, illustrating the impact of linker composition and length on these key parameters. While direct comparative data for this compound is not extensively available, the trends observed with long-chain PEG linkers provide valuable insights.
Table 1: Performance of SMARCA2-Targeting PROTACs with Different Linkers
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| Compound 5 | PEG-based | 78 | 46 | RKO | VHL |
| ACBI1 | Rigid elements | Not Reported | >90 | Not Reported | VHL |
| PROTAC 1 | Flexible (PEG) | 300 | ~65 | MV-4-11 | VHL |
Data synthesized from multiple sources.
Table 2: Performance of BET-Targeting PROTACs with Different Linkers
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| MZ1 | PEG | ~15 | >98 | HeLa | VHL |
| dBET1 | PEG | ~4 | >95 | MV4;11 | CRBN |
| PROTAC with 0 PEG units (Alkyl-like) | Alkyl-like | <500 | Not Reported | H661 | CRBN |
| PROTAC with 1-2 PEG units | Short-chain PEG | >5000 | Not Reported | H661 | CRBN |
| PROTAC with 4-5 PEG units | Mid-chain PEG | <500 | Not Reported | H661 | CRBN |
Data synthesized from multiple sources.
Table 3: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
Data compiled from publicly available research.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the cell's ubiquitin-proteasome system (UPS). A PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
The evaluation of PROTAC efficacy relies on a series of well-established experimental protocols.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, RKO) in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.
A typical workflow for Western Blot analysis.
Ternary Complex Formation Assays
Assays such as Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP) can be used to quantify the cooperativity of ternary complex formation.
Cell Viability Assays
To assess the cytotoxic effects of the PROTACs, cell viability assays such as MTS or CellTiter-Glo® are performed.
Logical Relationships in Linker Selection
The choice of linker involves a trade-off between various properties. The following diagram illustrates the logical relationships between linker characteristics and PROTAC performance.
Logical relationship of linker properties.
Conclusion
The selection of a linker is a critical step in PROTAC design, with no single solution being universally optimal. Long-chain PEG linkers, such as this compound, offer the advantage of increased hydrophilicity, which can improve the solubility and pharmacokinetic profile of a PROTAC. The inherent flexibility of the PEG chain can also be beneficial for achieving a productive ternary complex. However, excessive length can sometimes lead to a decrease in potency.
Alkyl linkers, while more hydrophobic, are synthetically straightforward and have been successfully employed in numerous potent PROTACs. The optimal choice of linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The propargyl functionality in this compound provides a convenient handle for synthesis via click chemistry, which is a significant practical advantage in the rapid assembly of PROTAC libraries. Ultimately, a systematic evaluation of different linkers is crucial for the development of highly effective and drug-like protein degraders.
References
A Comparative Guide to the Characterization of m-PEG25-Propargyl: Functionality and Purity Assessment
For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) linkers is paramount to ensure the reproducibility and efficacy of their conjugated molecules. This guide provides a comprehensive comparison of m-PEG25-Propargyl, a methoxy-terminated polyethylene glycol with a propargyl functional group, against relevant alternatives. We present supporting experimental data, detailed methodologies for key analytical techniques, and visualizations to clarify complex workflows and relationships.
Product Specifications and Alternatives
The selection of a PEG linker is often dictated by the specific requirements of the application, such as desired solubility, linker length, and reactivity. Here, we compare this compound with other commercially available m-PEG-alkyne reagents of varying PEG chain lengths.
| Parameter | This compound | m-PEG17-Propargyl | m-PEG-Propargyl (Avg. MW ~1000 Da) | Propargyl-PEG24-amine |
| Molecular Formula | C₅₂H₁₀₂O₂₅ | C₃₆H₇₀O₁₇ | Varies | C₅₁H₁₀₁NO₂₄ |
| Molecular Weight | 1127.35 g/mol | 774.9 g/mol | ~1000 g/mol | 1112.4 g/mol |
| Purity Specification | Typically >95% | ≥98% | >95% | ≥98% |
| Terminal Groups | Methoxy (-OCH₃), Propargyl (-C≡CH) | Methoxy (-OCH₃), Propargyl (-C≡CH) | Methoxy (-OCH₃), Propargyl (-C≡CH) | Amine (-NH₂), Propargyl (-C≡CH) |
Characterization of this compound: Experimental Data and Protocols
The identity, purity, and functionality of this compound are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound, including the verification of the terminal methoxy and propargyl groups and the repeating ethylene glycol units.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Acetylenic proton (-C≡CH ) | ~2.4 | Triplet |
| Methylene protons adjacent to alkyne (-CH₂ -C≡CH) | ~4.2 | Doublet |
| PEG backbone protons (-O-CH₂ -CH₂ -O-) | 3.5 - 3.8 | Multiplet |
| Methoxy protons (-OCH₃ ) | ~3.38 | Singlet |
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound. Due to the polymeric nature of PEGs, the mass spectrum will often show a distribution of peaks corresponding to the different chain lengths, each separated by the mass of the ethylene glycol monomer (44.03 Da).
Expected Mass Spectrometry Data (Electrospray Ionization - ESI):
| Ion | Expected m/z |
| [M+Na]⁺ | ~1150.34 |
| [M+K]⁺ | ~1166.45 |
M represents the molecular weight of the most abundant PEG chain.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample directly or via liquid chromatography into the mass spectrometer and acquire data in positive ion mode.
-
Data Analysis: Analyze the resulting spectrum to identify the distribution of PEG oligomers and confirm the presence of the expected molecular ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of this compound. Since PEGs lack a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.
Typical HPLC Purity Data:
| Parameter | Typical Value |
| Purity (by ELSD/CAD) | >95% |
| Retention Time | Varies depending on column and mobile phase |
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and an ELSD or CAD.
-
Mobile Phase: A gradient of water and acetonitrile is commonly used.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: ELSD (Nebulizer temperature: 30°C, Evaporator temperature: 50°C)
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the purity of the sample.
Visualizing the Characterization Workflow
The following diagram illustrates the typical workflow for the comprehensive characterization of this compound.
Caption: A typical workflow for the synthesis, purification, and analytical characterization of this compound.
Comparative Analysis Logic
The choice between this compound and its alternatives often depends on a balance of properties. The following diagram illustrates the decision-making logic based on key application requirements.
Caption: Decision tree for selecting a suitable PEG-propargyl reagent based on experimental goals.
A Comparative Guide to m-PEG25-Propargyl: Applications, Limitations, and Alternatives in Bioconjugation
In the landscape of biopharmaceutical development, the modification of proteins, peptides, and nanoparticles to enhance their therapeutic properties is a cornerstone of innovation. PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, has long been the gold standard for improving drug solubility, stability, and circulation half-life. m-PEG25-Propargyl, a methoxy-capped polyethylene glycol with a terminal propargyl group, is a key reagent in modern PEGylation strategies, enabling precise conjugation through "click chemistry."
This guide provides a comprehensive review of the applications and limitations of this compound, offering a direct comparison with viable alternatives. We present quantitative data where available, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation needs.
I. This compound: Mechanism and Key Applications
This compound is designed for use in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The terminal propargyl group (an alkyne) reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[1] This highly efficient and specific reaction has led to the widespread application of this compound in:
-
Drug Delivery: PEGylation of small molecule drugs or nanoparticle carriers can increase their hydrodynamic size, reducing renal clearance and prolonging circulation time.[2] This leads to improved drug accumulation at tumor sites through the enhanced permeability and retention (EPR) effect.
-
Bioconjugation: The creation of antibody-drug conjugates (ADCs), PEGylated proteins, and peptides benefits from the robust and specific nature of the click chemistry reaction facilitated by this compound.[3] This enhances the therapeutic efficacy and reduces the immunogenicity of the parent molecule.
-
Surface Modification: The hydrophilic PEG chain can be attached to the surface of nanoparticles or medical devices to improve their biocompatibility and reduce non-specific protein adsorption (opsonization).
II. Performance Comparison: this compound vs. Alternatives
While this compound is a powerful tool, its reliance on a copper catalyst and the inherent immunogenicity of PEG have driven the development of alternatives. The primary alternatives include reagents for copper-free click chemistry and non-PEG polymers.
| Feature | This compound (CuAAC) | DBCO-PEG (SPAAC) | Polysarcosine (pSar)-Alkyne | Zwitterionic Polymer-Alkyne |
| Reaction Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition | Strain-promoted Azide-Alkyne Cycloaddition | Copper(I)-catalyzed Azide-Alkyne Cycloaddition | Copper(I)-catalyzed Azide-Alkyne Cycloaddition |
| Reaction Kinetics | Very Fast (10³ - 10⁵ M⁻¹s⁻¹) | Moderate (0.1 - 1.0 M⁻¹s⁻¹) | Very Fast (similar to CuAAC) | Very Fast (similar to CuAAC) |
| Biocompatibility | Potential cytotoxicity from copper catalyst | High (copper-free) | High, biodegradable | High, excellent anti-fouling |
| Immunogenicity | Potential for anti-PEG antibodies | Potential for anti-PEG antibodies | Generally considered low to non-immunogenic | Generally considered non-immunogenic |
| Circulation Half-life | Extended | Extended | Extended, comparable to PEG | Extended |
III. Quantitative Data on Cellular Uptake of PEGylated Nanoparticles
While specific data for this compound is limited, studies on PEGylated gold nanoparticles (GNPs) provide valuable insights into the impact of PEGylation on cellular interactions.
| Nanoparticle Formulation | Cell Line | Uptake (% of control) | Reference |
| 10 nm non-PEGylated GNPs | MDA-MB-231 (cancer cells) | 100 | |
| 10 nm PEGylated (5 kDa) GNPs | MDA-MB-231 (cancer cells) | ~150 | |
| 4.6 nm non-PEGylated Au NPs | C17.2 (neural progenitor cells) | 100 | |
| 21.7 nm PEGylated (2 kDa) Au NPs | C17.2 (neural progenitor cells) | ~25 |
Note: The data suggests that the effect of PEGylation on cellular uptake can be cell-type dependent and influenced by nanoparticle size and the targeting ligand.
IV. Experimental Protocols
A. General Protocol for CuAAC Conjugation of a Protein with this compound
This protocol describes the conjugation of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein (e.g., 1-5 mg/mL in PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Dissolve this compound in water or DMSO to a stock concentration of 10-50 mM.
-
Prepare Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA). Let it stand for 2 minutes.
-
Conjugation Reaction: a. To the protein solution, add the desired molar excess of the this compound solution (typically 10-50 equivalents). b. Add the CuSO₄/THPTA premix to the protein/PEG mixture. The final copper concentration should be in the range of 50-250 µM. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the excess PEG reagent and catalyst using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by HPLC to determine purity.
B. Characterization of PEG-Propargyl Conjugates by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Size exclusion or reversed-phase C4 or C18 column
Mobile Phase (Reversed-Phase):
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
Gradient:
-
A linear gradient from 5% to 95% B over 30 minutes.
Detection:
-
220 nm and 280 nm
Analysis:
-
The unconjugated protein will elute as an early peak. The PEGylated conjugate will have a longer retention time due to the increased hydrophobicity of the PEG chain. The purity is determined by the area percentage of the main conjugate peak.
V. Visualizing Bioconjugation and Decision Making
Caption: Experimental workflow for protein conjugation using this compound.
Caption: Decision tree for selecting a PEGylation or alternative reagent.
VI. Limitations and Future Perspectives
The primary limitations of this compound are intrinsically linked to the broader challenges of PEGylation:
-
Immunogenicity: The immune system can generate antibodies against PEG, leading to accelerated clearance of PEGylated drugs upon repeated administration and potential hypersensitivity reactions. This has been a major driver for the development of alternative polymers.
-
Copper Cytotoxicity: The requirement for a copper catalyst in CuAAC can be problematic for in vivo applications and the manufacturing of therapeutics, necessitating stringent purification to remove residual copper.
-
Steric Hindrance: While beneficial for shielding, the PEG chain can sometimes sterically hinder the interaction of a drug with its target, potentially reducing its efficacy.
The future of bioconjugation is moving towards polymers that mimic the beneficial properties of PEG while overcoming its limitations. Polysarcosine and zwitterionic polymers are at the forefront of this research, demonstrating excellent biocompatibility, low immunogenicity, and effective shielding properties. As these alternatives become more commercially available and their conjugation chemistries are further optimized, they may offer superior performance for the next generation of biotherapeutics.
References
Safety Operating Guide
Proper Disposal of m-PEG25-Propargyl: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents like m-PEG25-Propargyl are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a molecule featuring a polyethylene glycol (PEG) backbone and a terminal propargyl group. While the PEG component is biodegradable, the reactivity of the propargyl group necessitates that this compound be treated as a hazardous chemical waste.
Key Safety and Handling Data
For clarity, the key physicochemical and safety properties of this compound and its components are summarized below. This information dictates the necessary precautions for its disposal.
| Property | Information | Rationale for Disposal Protocol |
| Chemical Structure | Methoxy-Polyethylene Glycol with a terminal Propargyl group (-C≡CH) | The propargyl group is a reactive functional group that classifies the compound as hazardous waste. |
| PEG Component | Generally considered biocompatible and biodegradable.[1] | While the PEG backbone is not the primary hazard, the overall compound must be treated as hazardous due to the propargyl group. |
| Propargyl Group | Reactive and can be hazardous.[1] | Dictates the need for disposal as hazardous chemical waste and avoidance of drain disposal. |
| GHS Hazard Statements (for related compounds) | May include H302: Harmful if swallowed, and H410: Very toxic to aquatic life with long lasting effects.[2] | Underscores the importance of preventing release into the environment. |
| Incompatible Materials | Strong oxidizing agents, acids, and bases.[1] | Waste should be segregated to avoid dangerous chemical reactions in the waste container. |
| Recommended Disposal Method | Incineration by a licensed hazardous waste disposal contractor.[1] | Ensures complete destruction of the hazardous propargyl group. |
Experimental Protocol: Standard Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory safety standards and environmental regulations.
1. Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation and Collection
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer system. The propargyl group can have a negative environmental impact.
-
Dedicated Hazardous Waste Container: Collect all waste containing this compound, including unused neat compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials), in a dedicated and clearly labeled hazardous waste container.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety office.
-
Solid Waste: Collect unused or expired solid this compound in its original container or a sealed, labeled waste bag. Place this within the solid hazardous waste container.
-
Contaminated Labware: Disposable items that have come into contact with this compound should be placed in a designated solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate collected as hazardous waste.
3. Labeling and Storage
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Avoid Incompatibilities: Do not store this waste with strong oxidizing agents, acids, or bases.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from heat sources and direct sunlight. It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent spills.
4. Professional Disposal
-
Contact EHS: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal contractor. Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG25-Propargyl
For researchers, scientists, and drug development professionals, the safe handling of specialized reagents like m-PEG25-Propargyl is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure that this valuable compound is used with the utmost care. By following these procedural steps, you can minimize risks and maintain a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound. The following table summarizes the required PPE for various stages of handling.
| PPE Component | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety goggles or a full-face shield.[4] | Protects against chemical splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with the chemical. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A lab coat or a disposable gown. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation exposure. For spill cleanup or where a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach to handling this compound ensures safety at every stage of its use in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage. If the package is intact, transfer it to the designated storage area.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Consult the manufacturer's instructions for the recommended storage temperature, which is often refrigerated.
2. Preparation and Use:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the compound.
-
Weighing: Use a dedicated, clean weighing vessel. Minimize the creation of dust if handling a solid form of the material.
-
Dissolving: Add the solvent to the solid this compound slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within a certified chemical fume hood to minimize inhalation exposure.
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Chemical waste is regulated by the Environmental Protection Agency (EPA) and cannot be disposed of in regular trash or down the sewer system.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Disposal Procedure:
-
Dispose of all waste containing this compound through your institution's hazardous waste management program. Never dispose of this chemical down the drain or in the regular trash.
-
While some polyethylene glycol compounds are biodegradable, the propargyl group may be subject to more stringent disposal regulations. The propargyl group is considered an acutely hazardous "P-listed" waste by the EPA, which has stricter disposal requirements.
-
Containers that held "P-listed" chemicals must also be disposed of as hazardous waste and should not be reused.
The following diagram outlines the workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
